SCR-1481B1
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SCR-1481B1 (Metatinib): A Technical Guide for Drug Development Professionals
SCR-1481B1 , also known as Metatinib , is a potent, orally available small molecule inhibitor targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2] This dual inhibitory activity positions Metatinib as a promising therapeutic agent for cancers that are dependent on these signaling pathways for their growth, proliferation, and angiogenesis. This guide provides an in-depth technical overview of this compound, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing its mechanism of action.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Metatinib anhydrous, c-Met inhibitor 2 |
| CAS Number | 1174161-86-4 |
| Molecular Formula | C32H40ClF2N6O13P |
| Molecular Weight | 821.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Mechanism of Action
This compound exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-MET and VEGFR2 receptor tyrosine kinases. The c-MET pathway, when activated by its ligand HGF (Hepatocyte Growth Factor), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[3] Similarly, the activation of VEGFR2 by VEGF is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
By simultaneously blocking these two critical pathways, this compound can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling routes. The dual inhibition is thought to have a synergistic effect, leading to a more potent anti-tumor response.
Signaling Pathway
The following diagram illustrates the dual inhibitory action of this compound on the c-MET and VEGFR2 signaling pathways.
Preclinical Data
While extensive preclinical data for this compound is not publicly available, the following information has been reported:
In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| c-MET | 1.7 | [2] |
| VEGFR2 | Data not publicly available |
Note: A comprehensive kinase selectivity profile for this compound is not available in the public domain.
In Vivo Efficacy in Xenograft Models
Detailed quantitative results from in vivo xenograft studies, such as specific tumor growth inhibition percentages and dosing regimens in animal models, are not publicly available.
Clinical Development
A Phase I clinical trial (NCT02938394) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Metatinib in patients with advanced refractory solid tumors.[1]
Phase I Trial Design
The study utilized a 3+3 dose-escalation design. Patients received a single oral dose of Metatinib on day 1, followed by a 2-day washout period, and then commenced a multi-dose schedule of once-daily administration for 25 consecutive days (days 4-28), constituting one cycle.[1]
Pharmacokinetics
Following oral administration, Metatinib is rapidly absorbed and metabolized to its active metabolite, SCR-1510.[1]
| Parameter (SCR-1510) | Value |
| Time to Maximum Concentration (Tmax) | 2.0 - 3.0 hours |
| Terminal Elimination Half-life (t1/2) | 8 - 14 hours |
Data from single-dose administration in the Phase I trial.[1]
Safety and Tolerability
The maximum tolerated dose (MTD) of Metatinib was determined to be 200 mg/day.[1]
| Dose-Limiting Toxicities (DLTs) |
| Hand-foot skin reaction |
| Diarrhea |
| Liver dysfunction |
| Most Common Treatment-Related Adverse Events (TRAEs) |
| Skin toxicity (50%) |
| Diarrhea (33.3%) |
| Liver dysfunction (27.8%) |
Data from the Phase I clinical trial.[1]
Preliminary Efficacy
In the Phase I trial involving 18 patients with advanced solid tumors:[1]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 11.1% (2 patients with partial response) |
| Disease Control Rate (DCR) | 61.1% (9 patients with stable disease) |
| Median Progression-Free Survival (PFS) | 2.75 months |
Experimental Protocols
Phase I Clinical Trial Pharmacokinetic Assessment
Objective: To determine the pharmacokinetic profile of Metatinib and its metabolites.
Methodology: [1]
-
Single-Dose Phase:
-
Serial blood samples were collected from patients at the following time points: pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration of the first dose.
-
-
Multiple-Dose Phase:
-
Blood samples were collected 0.5 hours prior to dosing on days 8, 15, and 29.
-
On day 29, following the final dose, serial blood samples were collected at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing and Storage:
-
All blood samples were centrifuged to separate the plasma.
-
Plasma fractions were stored at -70°C until analysis.
-
-
Data Analysis:
-
Plasma concentrations of Metatinib's metabolites (SCR-1510 and SCR-1512) were quantified.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0–t, AUC0–∞, and t1/2) were calculated using a noncompartmental analysis model with Phoenix WinNonlin 6.1 software.
-
In Vivo Formulation Protocol
Objective: To prepare this compound for in vivo administration in preclinical models.
Methodology:
-
Vehicle 1:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
If precipitation occurs, use heat and/or sonication to aid dissolution.
-
-
Vehicle 2:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% Corn Oil.
-
If precipitation occurs, use heat and/or sonication to aid dissolution.
-
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Conclusion
This compound (Metatinib) is a dual inhibitor of c-MET and VEGFR2 with a manageable safety profile and promising preliminary anti-tumor activity in patients with advanced solid tumors. The determined MTD of 200 mg/day provides a basis for future clinical investigations. Further research is warranted to fully elucidate its efficacy in specific cancer types, potentially guided by biomarkers such as c-MET expression. The lack of publicly available, detailed preclinical data, particularly a comprehensive kinase selectivity profile and in vivo efficacy studies, represents a current knowledge gap.
References
SCR-1481B1 (Metatinib): A Technical Guide to a Dual c-Met/VEGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, contributing to tumor growth, proliferation, and metastasis. By simultaneously inhibiting VEGFR2, a key mediator of angiogenesis, this compound presents a dual-pronged approach to cancer therapy. This technical guide provides a comprehensive overview of the function, preclinical and clinical data, and experimental methodologies associated with this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases. The binding of hepatocyte growth factor (HGF) to c-Met, or VEGF to VEGFR2, induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis. This compound binds to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby blocking the activation of these downstream pathways. The inhibition of c-Met signaling directly impedes tumor cell growth and survival, while the blockade of VEGFR2 signaling restricts the formation of new blood vessels necessary for tumor expansion.
Caption: Inhibition of c-Met and VEGFR2 signaling by this compound.
Quantitative Data
In Vitro Potency
| Target | IC50 |
| c-Met Kinase | 1.7 nM |
| VEGFR2 | 15 nM |
Preclinical In Vivo Efficacy
| Tumor Model | Compound | Dose | Result |
| GTL-16 Gastric Carcinoma Xenograft | This compound (Example 1) | 25 mg/kg | >50% Tumor Growth Inhibition[1] |
| GTL-16 Gastric Carcinoma Xenograft | This compound Prodrug (Example 2) | 31.2 mg/kg | >50% Tumor Growth Inhibition[1] |
Phase I Clinical Trial Data (Metatinib Tromethamine Tablet)
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg/day | [1][2] |
| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, liver dysfunction | [1][2] |
| Objective Response Rate (ORR) | 11.1% | [1][2] |
| Disease Control Rate (DCR) | 61.1% | [1][2] |
| Median Progression-Free Survival (PFS) | 2.75 months | [1][2] |
Pharmacokinetic Parameters (Metabolite: SCR-1510)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2.0 - 3.0 hours | [1][2] |
| Terminal Elimination Half-life (t½) | 8 - 14 hours | [1][2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative)
This protocol is a representative example of how the IC50 values for this compound against c-Met and VEGFR2 could be determined.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human c-Met or VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a serial dilution of this compound in DMSO are required.
-
Assay Plate Preparation: In a 96-well or 384-well plate, the kinase, substrate, and varying concentrations of this compound are combined in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assay (Illustrative)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known c-Met expression levels (e.g., GTL-16) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The results are plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study (Illustrative)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.
Caption: Workflow for a typical in vivo tumor xenograft study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. The mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil) and administered orally to the treatment group, typically once daily. The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and the general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. The percentage of tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group.
Conclusion
This compound (Metatinib) is a dual inhibitor of c-Met and VEGFR2 with demonstrated in vitro potency and in vivo anti-tumor activity in preclinical models. Phase I clinical data has established a manageable safety profile and shown preliminary signs of efficacy in patients with advanced solid tumors. The provided data and experimental frameworks offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
An In-depth Technical Guide to the Dual Inhibition of VEGFR2 and c-Met by SCR-1481B1 (Metatinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting two key receptor tyrosine kinases implicated in tumor progression and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met). This dual inhibitory action offers a promising strategy to overcome resistance mechanisms associated with single-target anti-angiogenic therapies. This technical guide provides a comprehensive overview of the VEGFR2 and c-Met inhibition pathways by this compound, summarizing available preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways. While specific preclinical data such as IC50 values are often detailed in patent literature, this guide leverages publicly available clinical trial information and established experimental protocols to provide a thorough understanding of this compound's mechanism of action and its clinical implications.
Introduction: The Rationale for Dual VEGFR2/c-Met Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the VEGF/VEGFR2 signaling pathway being a primary driver. Inhibition of this pathway has been a successful strategy in cancer therapy. However, tumors can develop resistance to anti-VEGF therapies through the activation of alternative pro-angiogenic signaling pathways, with the HGF/c-Met axis being a prominent escape mechanism. The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), can promote tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, the simultaneous inhibition of both VEGFR2 and c-Met pathways by a single agent like this compound presents a rational approach to achieve a more potent and durable anti-tumor response.
The this compound-Targeted Signaling Pathways
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both VEGFR2 and c-Met. This blockade prevents the autophosphorylation and subsequent activation of these receptors, thereby inhibiting their downstream signaling cascades.
VEGFR2 Inhibition Pathway
The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound blocks the initial autophosphorylation step, effectively shutting down this entire signaling cascade.
c-Met Inhibition Pathway
Similarly, the binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation. Activated c-Met recruits and phosphorylates various downstream signaling proteins, including GRB2, GAB1, and SHP2. This leads to the activation of multiple signaling pathways, such as the RAS-MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival and motility. By inhibiting c-Met autophosphorylation, this compound abrogates these downstream signals.
Pathway Visualization
The following diagram illustrates the dual inhibitory action of this compound on the VEGFR2 and c-Met signaling pathways.
Quantitative Data Summary
While specific preclinical IC50 values for this compound are primarily found within patent literature (WO 2009094417 A1), the following tables summarize the key quantitative data from the Phase I clinical trial of Metatinib Tromethamine Tablet in patients with advanced refractory solid tumors.
Table 1: Clinical Efficacy of Metatinib (Phase I)
| Parameter | Value |
| Objective Response Rate (ORR) | 11.1% |
| Disease Control Rate (DCR) | 61.1% |
| Median Progression-Free Survival (PFS) | 2.75 months |
Table 2: Clinical Safety and Pharmacokinetics of Metatinib (Phase I)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 200 mg/day |
| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, liver dysfunction |
| Most Common Treatment-Related Adverse Events (TRAEs) | Skin toxicity (50%), diarrhea (33.3%), liver dysfunction (27.8%) |
| Mean Time to Maximum Concentration (Tmax) of SCR-1510 (active metabolite) | ~2.0 - 3.0 hours |
| Terminal Elimination Half-life of SCR-1510 | 8 - 14 hours |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, this section provides standardized, widely accepted methodologies for the key experiments typically used to characterize a dual VEGFR2/c-Met inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 and c-Met kinases.
Methodology:
-
Reagents: Recombinant human VEGFR2 and c-Met kinase domains, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of this compound is prepared.
-
The kinase, substrate, and inhibitor are incubated together in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying levels of VEGFR2 and c-Met expression.
Methodology:
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) for VEGFR2 activity, and c-Met dependent cancer cell lines (e.g., MKN-45, SNU-5).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured by adding the detection reagent, which quantifies ATP levels as an indicator of metabolically active cells.
-
The results are used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Procedure:
-
Human cancer cells (e.g., a c-Met amplified gastric cancer cell line) are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound (or vehicle control) is administered orally at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical evaluation workflow for a kinase inhibitor like this compound.
SCR-1481B1: An In-depth Technical Guide on Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. These receptors are critical mediators of oncogenic signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling cascades. The information presented is intended to support further preclinical and clinical research into the therapeutic potential of this dual-kinase inhibitor.
Introduction
The c-MET and VEGFR2 signaling pathways are frequently dysregulated in a variety of human cancers, contributing to tumor growth, metastasis, and resistance to therapy. The HGF/c-MET axis activation leads to the stimulation of several downstream pathways, including the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways. Similarly, the binding of VEGF to VEGFR2 triggers signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
This compound has been developed to simultaneously block these two critical pathways. This dual-inhibition strategy holds the promise of a more comprehensive anti-tumor effect by targeting both the cancer cells directly (via c-MET inhibition) and their blood supply (via VEGFR2 inhibition).
Core Signaling Pathways Affected by this compound
This compound exerts its biological effects by inhibiting the autophosphorylation of c-MET and VEGFR2, thereby blocking the initiation of their downstream signaling cascades.
c-MET Downstream Signaling
Inhibition of c-MET by this compound is expected to attenuate signaling through the following key pathways:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: This cascade is a critical regulator of cell survival, growth, and metabolism.
-
JAK/STAT Pathway: The STAT3 transcription factor, in particular, is a key downstream effector of c-MET, promoting cell survival and proliferation.
VEGFR2 Downstream Signaling
By inhibiting VEGFR2, this compound is anticipated to disrupt angiogenesis through the modulation of:
-
Endothelial Cell Proliferation and Survival: Primarily mediated through the PI3K/Akt pathway.
-
Endothelial Cell Migration: Influenced by the activation of focal adhesion kinase (FAK) and the p38 MAPK pathway.
The following diagram illustrates the primary signaling pathways targeted by this compound.
Quantitative Analysis of Downstream Signaling Effects
While specific quantitative data for this compound's effect on the phosphorylation of downstream signaling molecules is not extensively available in the public domain, studies on analogous dual c-MET/VEGFR2 inhibitors provide valuable insights. The following table summarizes expected inhibitory activities based on the known mechanism of action and data from similar compounds.
| Target Pathway | Key Downstream Molecule | Expected Effect of this compound | Typical Assay |
| c-MET Signaling | Phospho-MET (p-MET) | Potent Inhibition | Western Blot, ELISA |
| Phospho-STAT3 (p-STAT3) | Dose-dependent Inhibition | Western Blot, Flow Cytometry | |
| Phospho-Akt (p-Akt) | Dose-dependent Inhibition | Western Blot, ELISA | |
| Phospho-ERK1/2 (p-ERK) | Dose-dependent Inhibition | Western Blot, ELISA | |
| VEGFR2 Signaling | Phospho-VEGFR2 (p-VEGFR2) | Potent Inhibition | Western Blot, ELISA |
| Cellular Effects | Tumor Cell Proliferation | Inhibition (IC50 varies by cell line) | MTT, CellTiter-Glo |
| Endothelial Cell Proliferation | Inhibition | BrdU, EdU incorporation | |
| Tumor Angiogenesis | Reduction | In vivo Matrigel plug assay, CD31 staining |
Note: The actual IC50 and percentage of inhibition values are dependent on the specific cell line, experimental conditions, and concentration of this compound used.
Key Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to quantify the dose-dependent inhibition of key signaling proteins.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a cell line with known c-MET or VEGFR2 dependency) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET, p-VEGFR2, p-STAT3, p-Akt, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein or the loading control.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of c-MET or VEGFR2.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant c-MET or VEGFR2 kinase, a specific substrate (e.g., a synthetic peptide), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a promising dual inhibitor of c-MET and VEGFR2, with the potential to impact multiple key oncogenic signaling pathways. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the precise downstream effects of this compound. A thorough characterization of its impact on the MAPK, PI3K/Akt/mTOR, and STAT3 pathways, as well as on angiogenesis, is crucial for its continued development as a cancer therapeutic. Further studies with detailed quantitative analyses will be instrumental in elucidating the full potential of this compound in various cancer contexts.
SCR-1481B1: A Technical Overview of Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression. This document provides a detailed technical guide on the target binding affinity of this compound, focusing on its interaction with the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). It includes a compilation of quantitative binding data, detailed experimental methodologies for kinase activity assays, and visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound (Metatinib) is a multi-targeted tyrosine kinase inhibitor with significant activity against cancers that are dependent on the activation of the c-Met and VEGFR signaling pathways.[1][2] These pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many solid tumors. By inhibiting these key kinases, this compound demonstrates potential as an anti-cancer therapeutic.
Target Binding Affinity
The inhibitory activity of this compound has been quantified against its primary targets, c-Met and VEGFR. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target | IC50 (nM) |
| c-Met | 1.7 |
| VEGFR-2 | 560 |
Note: The IC50 value for VEGFR-2 is derived from a study on a compound identified as compound 3, which is structurally related to this compound.[3] Further direct assays on this compound are recommended for precise quantification.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for this compound against its target kinases typically involves an in vitro kinase assay. While the specific protocol used for generating the above data for this compound is not publicly detailed, a general and widely accepted methodology is described below. This protocol is based on luminescence-based ADP detection platforms, such as the ADP-Glo™ Kinase Assay.[4]
Objective: To measure the in vitro inhibitory activity of this compound against c-Met and VEGFR kinases.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.
Materials:
-
Recombinant human c-Met or VEGFR kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for c-Met)
-
ATP (Adenosine triphosphate)
-
This compound (Metatinib) at various concentrations
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well or 384-well white opaque microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range might be from 1 µM down to 0.01 nM.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the control (no inhibitor) as 100% kinase activity and the background as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, motility, and survival.[5][6] this compound inhibits the kinase activity of c-Met, thereby blocking these downstream effects.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR, primarily VEGFR-2 on endothelial cells, to stimulate angiogenesis.[7][8][9] This process is crucial for tumor growth and metastasis. This compound targets the kinase domain of VEGFR, thereby inhibiting the downstream signaling events that lead to the formation of new blood vessels.
Caption: The VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol for determining the IC50 of this compound.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound is a potent dual inhibitor of the c-Met and VEGFR receptor tyrosine kinases. The quantitative data on its binding affinity, coupled with an understanding of its mechanism of action within key oncogenic signaling pathways, underscores its potential as a valuable candidate for cancer therapy. The provided experimental framework offers a basis for the continued investigation and characterization of this and similar multi-targeted kinase inhibitors. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SCR-1481B1 (Metatinib Anhydrous): A Technical Guide for Researchers
An In-depth Examination of the Dual c-Met and VEGFR Inhibitor
SCR-1481B1, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its evaluation, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule. Its structure and key physicochemical properties, along with those of its free base form (Metatinib free base), are summarized below.
| Property | This compound (Metatinib anhydrous)[1] | Metatinib free base |
| Chemical Formula | C32H40ClF2N6O13P[1] | C24H18ClF2N4O7P |
| Molecular Weight | 821.12 g/mol [1] | 578.85 g/mol |
| CAS Number | 1174161-86-4[1] | 1174161-69-3 |
| Appearance | White to off-white solid[1] | White to off-white solid |
| Solubility | DMSO: ≥ 100 mg/mL (121.78 mM)[1] | Data not available |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)[1] ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[1] | Data not available |
| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[1] | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) |
| SMILES | O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(C(F)=C3)OC4=C(Cl)C(N)=NC=C4.OCC(CO)(CO)N.OCC(CO)(CO)N[1] | O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(OC4=C(Cl)C(N)=NC=C4)C(F)=C3 |
Biological Activity and Pharmacokinetics
This compound is a potent inhibitor of MET kinase with a reported IC50 of 1.7 nM. It also exhibits inhibitory activity against VEGFR. A phase I clinical trial of Metatinib tromethamine tablets in patients with advanced refractory solid tumors provided initial human pharmacokinetic data.
| Parameter | Value |
| Target(s) | c-Met/HGFR, VEGFR[1] |
| IC50 (MET Kinase) | 1.7 nM |
| IC50 (VEGFR) | Data not available |
| Tmax (SCR-1510 metabolite) | ~2.0 - 3.0 hours[2][3] |
| Terminal Elimination Half-life (SCR-1510 metabolite) | 8 - 14 hours[2][3] |
| Maximum Tolerated Dose (MTD) in Humans | 200 mg/day[2][3] |
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and angiogenesis.
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of kinase inhibitors like this compound. The specific details for this compound may be found in patent WO/2009/094417/A1.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.
-
Reagents and Materials:
-
Recombinant human c-Met or VEGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
This compound (or test compound)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Add the kinase, substrate, and kinase buffer to the wells of the assay plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[5]
-
Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based readouts are common, where a decrease in signal corresponds to ATP consumption.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.
-
Reagents and Materials:
-
Cancer cell line with known c-Met or VEGFR pathway activation
-
Cell culture medium and supplements (e.g., FBS)
-
This compound (or test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Experimental and Developmental Workflow
The preclinical development of a kinase inhibitor like this compound typically follows a structured workflow to identify and characterize promising lead candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to SCR-1481B1 (Metatinib), a Dual c-Met and VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib anhydrous, is a potent, small-molecule dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor (VEGFR). Aberrant signaling through these pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, survival, invasion, and angiogenesis. By targeting both of these critical pathways, this compound presents a promising therapeutic strategy for cancers dependent on c-Met and/or VEGFR activation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound.
Chemical Properties and Structure
There are discrepancies in the publicly available information regarding the precise molecular formula and weight of this compound. However, based on data from multiple chemical suppliers, the compound is a complex pyridone derivative. The most frequently cited patent, WO 2009094417 A1, is the authoritative source for the definitive chemical structure and synthesis of this compound. For the purpose of this guide, we will refer to the information that aligns with the primary literature and supplier data sheets that cite this patent.
| Property | Value | Reference |
| CAS Number | 1174161-86-4 | [1] |
| Synonyms | Metatinib anhydrous, c-Met inhibitor 2 | [1] |
| Molecular Formula | C32H40ClF2N6O13P | [1] |
| Molecular Weight | 821.12 g/mol | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of c-Met and VEGFR kinases, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins such as GRB2 and GAB1, leading to the activation of several downstream pathways critical for cell proliferation, motility, and survival, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/Akt Pathway: Mediates cell survival and growth.
-
STAT3 Pathway: Involved in cell survival and differentiation.
This compound inhibits the initial autophosphorylation of c-Met, thus preventing the activation of these downstream effectors.
References
SCR-1481B1 in Angiogenesis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This dual-targeting mechanism positions this compound as a compelling agent in the study of angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of this compound's role in angiogenesis, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound and its Targets in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Two key signaling pathways that drive tumor angiogenesis are the VEGF/VEGFR and HGF/c-Met axes.
-
VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central regulators of endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis.
-
HGF/c-Met Pathway: Hepatocyte Growth Factor (HGF) and its receptor, c-Met, also play a significant role in promoting angiogenesis, as well as tumor cell invasion and metastasis.[1]
This compound is a potent compound that demonstrates activity against cancers that are dependent on Met activation, and it also functions as a VEGFR inhibitor.[2] This dual inhibitory action suggests a synergistic potential to block redundant signaling pathways that tumors often exploit to escape anti-angiogenic therapies.
Quantitative Data Summary
A Phase I clinical trial of Metatinib Tromethamine Tablet in patients with advanced refractory solid tumors provides some initial clinical efficacy data.
| Clinical Trial Parameter | Result | Citation |
| Maximum Tolerated Dose (MTD) | 200 mg/day | [3] |
| Objective Response Rate (ORR) | 11.1% | [3] |
| Disease Control Rate (DCR) | 61.1% | [3] |
| Median Progression-Free Survival (PFS) | 2.75 months | [3] |
Table 1: Summary of Phase I Clinical Trial Data for Metatinib Tromethamine Tablet. This table summarizes the key efficacy and safety findings from the initial clinical evaluation of this compound in a clinical setting.[3]
Experimental Protocols
Detailed experimental protocols for this compound in specific angiogenesis assays are not publicly available. However, based on standard methodologies, the following protocols can be adapted for the evaluation of this compound's anti-angiogenic properties.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the solidified basement membrane extract at a density of 10,000-20,000 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects by simultaneously inhibiting the VEGFR and c-Met signaling pathways.
Caption: Dual inhibition of VEGFR and c-Met signaling by this compound.
By blocking these pathways, this compound can inhibit the key processes of angiogenesis:
-
Inhibition of Endothelial Cell Proliferation and Survival: Both VEGFR and c-Met activation lead to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation and survival.
-
Inhibition of Endothelial Cell Migration: These signaling pathways also regulate the cytoskeletal rearrangements and migratory machinery necessary for endothelial cells to move and form new vessel sprouts.
-
Reduction of Vascular Permeability: VEGF is also known as vascular permeability factor, and its inhibition can lead to the normalization of tumor vasculature and reduced leakiness.
Caption: A typical experimental workflow to assess the anti-angiogenic activity of this compound.
Conclusion and Future Directions
This compound represents a promising anti-angiogenic agent due to its dual inhibition of the critical VEGFR and c-Met pathways. The available data, although limited in the public domain, suggests potent activity. Further preclinical studies are warranted to fully elucidate its efficacy in various in vitro and in vivo models of angiogenesis. Specifically, detailed dose-response studies in endothelial cell proliferation, migration, and tube formation assays would provide crucial quantitative data. Moreover, in vivo studies using tumor xenograft models would be essential to confirm its anti-angiogenic and anti-tumor efficacy in a more complex biological system. The development of resistance to anti-angiogenic therapies remains a significant clinical challenge, and the dual-targeting approach of this compound may offer a strategy to overcome or delay the onset of resistance.
References
SCR-1481B1: A Dual c-MET/VEGFR2 Inhibitor Remodeling the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCR-1481B1, also known as Metatinib, is a novel small molecule inhibitor targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. These pathways are critical drivers of tumor progression, angiogenesis, invasion, and metastasis. By simultaneously blocking these two key signaling axes, this compound presents a promising therapeutic strategy to overcome resistance mechanisms and effectively modulate the complex tumor microenvironment (TME). This technical guide provides an in-depth overview of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the core signaling pathways it disrupts. While specific preclinical data on the direct impact of this compound on the TME is emerging, this document leverages data from analogous dual inhibitors and the established understanding of c-MET and VEGFR2 signaling to provide a comprehensive resource for researchers in oncology drug development.
Core Mechanism of Action: Dual Inhibition of c-MET and VEGFR2
The rationale for targeting both c-MET and VEGFR2 stems from their synergistic roles in promoting cancer progression.
-
c-MET Pathway: The binding of its ligand, Hepatocyte Growth Factor (HGF), activates the c-MET receptor, leading to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, and STAT pathways. Aberrant c-MET signaling, through overexpression, mutation, or amplification, is implicated in increased cell proliferation, survival, motility, and invasion. Furthermore, c-MET activation is a known mechanism of resistance to anti-angiogenic therapies that target the VEGF pathway.
-
VEGFR2 Pathway: As the primary receptor for VEGF-A, VEGFR2 is a central regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Activation of VEGFR2 triggers downstream signaling that promotes endothelial cell proliferation, migration, and survival.
By inhibiting both c-MET and VEGFR2, this compound is designed to not only directly inhibit tumor cell growth and survival but also to disrupt the tumor's vascular supply and potentially overcome resistance to anti-angiogenic therapies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of Metatinib (this compound) in patients with advanced refractory solid tumors.[2][3]
Table 1: Clinical Efficacy of Metatinib (Phase I Trial) [2][3]
| Endpoint | Value | Patient Population |
| Objective Response Rate (ORR) | 11.1% | Advanced Refractory Solid Tumors (n=18) |
| Disease Control Rate (DCR) | 61.1% | Advanced Refractory Solid Tumors (n=18) |
| Median Progression-Free Survival (PFS) | 2.75 months | Advanced Refractory Solid Tumors (n=18) |
Table 2: Safety and Tolerability of Metatinib (Phase I Trial) [2][3]
| Parameter | Value/Description |
| Maximum Tolerated Dose (MTD) | 200 mg/day |
| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, and liver dysfunction |
| Most Common Treatment-Related Adverse Events (TRAEs) | Skin toxicity (50%), diarrhea (33.3%), and liver dysfunction (27.8%) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
The following diagram illustrates the dual inhibitory action of this compound on the c-MET and VEGFR2 signaling pathways.
Caption: Dual inhibition of c-MET and VEGFR2 by this compound.
Experimental Workflow: In Vivo Xenograft Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: Workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
While specific published protocols for this compound are limited, the following represents a generalized, adaptable protocol for in vivo xenograft studies based on standard methodologies for similar compounds.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line with known c-MET and/or VEGFR2 expression (e.g., MKN-45 gastric cancer cells).
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
This compound (formulated for oral gavage).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Matrigel (optional, for enhancing tumor take).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for tumor excision.
-
Reagents for tissue processing and analysis (formalin, antibodies for IHC, etc.).
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or media, with or without Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via oral gavage at predetermined dose levels.
-
Monitor body weight as an indicator of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize mice and excise tumors.
-
-
Tumor Microenvironment Analysis:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for CD31 to assess microvessel density, F4/80 for macrophages, CD8 for cytotoxic T cells).
-
Process another portion of the tumor for flow cytometry to quantify immune cell populations.
-
Snap-freeze a portion of the tumor for protein or RNA analysis (e.g., Western blot for downstream signaling proteins, qPCR for cytokine expression).
-
Anticipated Effects on the Tumor Microenvironment
Based on the dual inhibition of c-MET and VEGFR2, this compound is anticipated to induce significant changes within the tumor microenvironment:
-
Anti-Angiogenic Effects: Inhibition of VEGFR2 is expected to reduce tumor vascularization, leading to decreased microvessel density. This can result in increased hypoxia within the tumor.
-
Modulation of Immune Infiltration: The TME is often immunosuppressive. By targeting pathways that can influence cytokine and chemokine production, this compound may alter the immune cell landscape. This could involve a reduction in immunosuppressive cells like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and an increase in the infiltration and activity of anti-tumor effector cells such as CD8+ cytotoxic T lymphocytes.
-
Impact on Stromal Cells: The c-MET pathway is also active in cancer-associated fibroblasts (CAFs), which contribute to the desmoplastic stroma and can promote tumor growth and invasion. Inhibition of c-MET may alter CAF function and the composition of the extracellular matrix.
-
Inhibition of Invasion and Metastasis: Both c-MET and VEGFR2 signaling contribute to the breakdown of the extracellular matrix and increased cell motility, facilitating local invasion and distant metastasis. Dual inhibition is expected to potently suppress these processes.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a dual mechanism of action that addresses key drivers of tumor progression and the complexities of the tumor microenvironment. The initial clinical data demonstrates a manageable safety profile and anti-tumor activity in a heavily pre-treated patient population.
Future research should focus on:
-
Detailed Preclinical TME Profiling: Comprehensive in vivo studies are needed to fully characterize the effects of this compound on the various cellular and non-cellular components of the TME across different tumor types.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials. This could include c-MET and VEGFR2 expression levels, as well as baseline characteristics of the tumor immune microenvironment.
-
Combination Therapies: The immunomodulatory effects of this compound suggest its potential for synergistic activity with immune checkpoint inhibitors. Preclinical and clinical evaluation of such combinations is a logical next step.
References
- 1. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SCR-1481B1: A Technical Overview of a Dual c-MET/VEGFR2 Inhibitor
Disclaimer: Publicly available, detailed preclinical study data for SCR-1481B1 (also known as Metatinib) is limited. This document provides a comprehensive overview based on its known mechanism as a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases and general principles of preclinical drug development for this class of compounds. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor targeting both the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The dual inhibition of these pathways is a rational approach in oncology, as they are key drivers of tumor growth, proliferation, angiogenesis, invasion, and metastasis. Aberrant c-MET signaling can contribute to resistance to anti-angiogenic therapies that target the VEGF pathway, providing a strong rationale for simultaneous inhibition.
Mechanism of Action and Signaling Pathways
This compound is expected to function as an ATP-competitive inhibitor at the kinase domains of both c-MET and VEGFR2. By blocking the phosphorylation and subsequent activation of these receptors, this compound would inhibit downstream signaling cascades crucial for cancer progression.
c-MET Signaling Pathway: The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, activating several downstream pathways including the RAS/MAPK, PI3K/Akt, and STAT3 pathways. These pathways promote cell survival, proliferation, and motility.
VEGFR2 Signaling Pathway: VEGF-A binding to VEGFR2 is a primary driver of angiogenesis. This interaction leads to receptor dimerization, phosphorylation, and activation of downstream effectors that mediate endothelial cell proliferation, migration, and survival, ultimately leading to new blood vessel formation.
The anticipated dual inhibitory effect of this compound on these pathways is illustrated in the diagram below.
Preclinical Studies: Data and Protocols
While specific quantitative data for this compound is not publicly available, this section outlines the typical preclinical studies and data that would be generated for a dual c-MET/VEGFR2 inhibitor.
In Vitro Studies
-
Enzymatic Assays: To determine the inhibitory activity against the target kinases.
-
Data Presentation:
Kinase IC50 (nM) c-MET Data not available | VEGFR2 | Data not available |
-
-
Cell-Based Assays: To assess the effect on cancer cell lines with varying levels of c-MET and VEGFR2 expression and/or activation.
-
Data Presentation:
Cell Line Primary Tumor Type c-MET/VEGFR2 Status Proliferation IC50 (µM) Example: Hs746T Gastric c-MET amplified Data not available Example: U-87 MG Glioblastoma High c-MET/VEGFR2 Data not available | Example: HUVEC | Endothelial | High VEGFR2 | Data not available |
-
Experimental Protocol (General):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®).
-
IC50 values are calculated using non-linear regression analysis.
-
-
In Vivo Efficacy Studies
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of this compound.
-
Data Presentation:
Tumor Model Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Example: Gastric Cancer Xenograft Vehicle - 0 This compound Data not available Data not available Example: Lung Cancer Xenograft Vehicle - 0 | | this compound | Data not available | Data not available |
-
Experimental Protocol (General):
-
Establishment of tumors: 5-10 x 10^6 tumor cells are injected subcutaneously into the flank of athymic nude mice.
-
Treatment initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
-
-
Pharmacokinetic (PK) Studies
-
Animal PK: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.
-
Data Presentation:
Species Dose (mg/kg) & Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Half-life (h) Mouse Data not available Data not available Data not available Data not available Data not available | Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
-
Experimental Protocol (General):
-
This compound is administered to animals (e.g., mice, rats) via intravenous (i.v.) and oral (p.o.) routes.
-
Blood samples are collected at various time points post-dosing.
-
Plasma concentrations of this compound are determined using LC-MS/MS.
-
PK parameters are calculated using non-compartmental analysis.
-
-
Toxicology Studies
-
Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies: To determine the toxicity profile and the highest dose that does not cause unacceptable side effects.
-
Data Presentation:
Species Dosing Regimen MTD (mg/kg/day) Observed Toxicities Mouse Data not available Data not available Data not available | Rat | Data not available | Data not available | Data not available |
-
Experimental Protocol (General):
-
Animals are administered escalating doses of this compound for a defined period (e.g., 7-14 days).
-
Clinical signs of toxicity, body weight changes, and mortality are monitored daily.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are examined for gross pathology and histopathology.
-
-
Conclusion
This compound, as a dual inhibitor of c-MET and VEGFR2, represents a promising strategy for the treatment of various cancers. While detailed public preclinical data is not available, the established roles of its targets suggest a strong therapeutic potential. The typical preclinical evaluation for such a compound would involve a comprehensive assessment of its in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Further disclosure of preclinical and clinical data will be essential to fully understand the therapeutic utility of this compound.
Methodological & Application
SCR-1481B1 Experimental Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2] Aberrant signaling through these pathways is implicated in tumor growth, angiogenesis, and metastasis. The dual inhibitory action of this compound suggests its potential as a therapeutic agent in cancers where c-MET and/or VEGFR signaling are dysregulated. These application notes provide detailed protocols for in vitro and in vivo experimental evaluation of this compound.
II. Mechanism of Action
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding sites of both c-MET and VEGFR2 kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. This dual inhibition disrupts crucial cellular processes for cancer progression, including cell proliferation, survival, migration, and angiogenesis.
Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.
III. Quantitative Data Summary
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Kinase Assay | c-MET | N/A | Data not available | |
| VEGFR2 | N/A | Data not available | ||
| Cell Viability Assay | N/A | Specify | Data not available |
| In Vivo Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Specify Xenograft | Specify | Specify | Data not available |
Note: Specific IC50 values and in vivo efficacy data for this compound are not publicly available in the provided search results. Researchers should perform dose-response studies to determine these values in their experimental systems.
IV. Experimental Protocols
A. In Vitro Assays
1. Kinase Activity Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against c-MET and VEGFR2 kinases.
Caption: Workflow for in vitro kinase activity assay.
-
Materials:
-
Recombinant human c-MET or VEGFR2 kinase
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound to the appropriate wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., a line with known c-MET or VEGFR activation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of c-MET, VEGFR2, and their downstream signaling proteins.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated c-MET, VEGFR2, AKT, and ERK
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
B. In Vivo Assay
1. Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo xenograft tumor model studies.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target inhibition.
-
V. Conclusion
The experimental protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the dual c-MET/VEGFR2 inhibitor, this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound in various cancer models. It is recommended to consult the referenced patent for more specific details on the synthesis and initial characterization of this compound.[3]
References
Application Note: Western Blot Protocol for Assessing the Activity of SCR-1481B1, a c-Met/VEGFR2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: SCR-1481B1 (also known as Metatinib) is a small molecule inhibitor that potently targets both c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] Both c-Met and VEGFR2 are receptor tyrosine kinases (RTKs) whose aberrant signaling is implicated in the proliferation, survival, migration, and angiogenesis of tumor cells.[2][3] Characterizing the efficacy and mechanism of action of inhibitors like this compound is crucial in drug development. Western blotting is a fundamental and widely used technique to analyze protein expression and phosphorylation status, providing a direct measure of a drug's inhibitory effect on its intended signaling pathways. This application note provides a detailed protocol for using Western blot to assess the impact of this compound on the phosphorylation of c-Met and VEGFR2 in a cellular context.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the signaling pathways of c-Met and VEGFR2 and indicates the point of inhibition by this compound. Upon ligand binding (HGF for c-Met, VEGF for VEGFR2), these receptors dimerize and autophosphorylate, initiating downstream cascades like the PI3K/AKT and RAS/MAPK pathways that drive cellular responses such as proliferation and survival.[4] this compound inhibits the kinase activity of these receptors, thereby blocking their phosphorylation and subsequent downstream signaling.
Caption: c-Met/VEGFR2 signaling pathways and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for evaluating the effect of this compound on target protein phosphorylation using Western blot.
Caption: Experimental workflow for this compound Western blot analysis.
Experimental Protocol
This protocol details the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of c-Met and VEGFR2.
1. Materials and Reagents
-
Cell Line: A cell line expressing detectable levels of c-Met and VEGFR2 (e.g., MKN-45, U87-MG).
-
This compound (Metatinib): Prepare a stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Primary Antibodies: See Table 1 for examples.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: CCD camera-based imager or film.
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
If investigating ligand-induced phosphorylation, stimulate the cells with the appropriate ligand (e.g., HGF or VEGF at 50 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.
3. Cell Lysis and Protein Quantification
-
Wash cells once with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.[6]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like RTKs, a wet transfer overnight at 4°C is often recommended.[7]
5. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with Wash Buffer.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[5]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met, total VEGFR2, or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Data Presentation
The following table provides recommended starting dilutions for relevant antibodies and shows representative quantitative data from a hypothetical dose-response experiment. Researchers should optimize these conditions for their specific experimental setup.
Table 1: Antibody Dilutions and Representative Western Blot Data
| Target Protein | Antibody Example (Vendor, Cat. No.) | Recommended Starting Dilution (Western Blot) | Representative Inhibition of Phosphorylation (vs. Stimulated Control)* |
| Phospho-c-Met (p-c-Met) | Thermo Fisher, PA5-85951 | 1:1000 | 10 nM: 25%100 nM: 78%1000 nM: 95% |
| Total c-Met | Abcam, ab216574 | 1:2000 | No significant change |
| Phospho-VEGFR2 (p-VEGFR2) | Novus Biologicals, NB100-529 | Varies by lot; follow datasheet | 10 nM: 35%100 nM: 82%1000 nM: 98% |
| Total VEGFR2 | Thermo Fisher, BS-10412R | 1:300 | No significant change |
| β-Actin (Loading Control) | Cell Signaling Technology, #4970 | 1:1000 | No significant change |
*Note: The inhibition values are for illustrative purposes only. Actual results will depend on the cell line, experimental conditions, and specific antibodies used.
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to characterize the inhibitory activity of this compound on its targets, c-Met and VEGFR2. By quantifying the reduction in receptor phosphorylation, researchers can effectively determine the potency and cellular efficacy of this compound, providing critical data for preclinical drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SCR-1481B1 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2] Aberrant activation of c-MET and VEGFR2 signaling pathways is implicated in the proliferation, survival, migration, and angiogenesis of various cancer cells.[3][4] By simultaneously inhibiting these two key pathways, this compound presents a promising therapeutic strategy for a range of solid tumors.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common colorimetric assays: MTT and XTT. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells by observing the reduction of the yellow tetrazolium salt to purple formazan crystals. Similarly, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also quantifies metabolic activity, but produces a water-soluble formazan product, simplifying the procedure.
Data Presentation
Quantitative analysis of cell viability is crucial for determining the potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table provides a template for summarizing the IC50 values of this compound in various cancer cell lines as determined by MTT or XTT assays. Researchers should populate this table with their own experimental data.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | e.g., Lung Carcinoma | e.g., MTT | e.g., 48 | User-defined |
| e.g., HT-29 | e.g., Colon Adenocarcinoma | e.g., XTT | e.g., 48 | User-defined |
| e.g., U-87 MG | e.g., Glioblastoma | e.g., MTT | e.g., 72 | User-defined |
| e.g., MCF-7 | e.g., Breast Carcinoma | e.g., XTT | e.g., 72 | User-defined |
Experimental Protocols
General Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for assessing the effect of this compound on cancer cell viability using either the MTT or XTT assay.
Figure 1. General experimental workflow for cell viability assays.
Protocol 1: MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound (Metatinib)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in appropriate complete medium.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: XTT Assay
This protocol is based on standard XTT assay procedures.
Materials:
-
This compound (Metatinib)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use. For each 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent.
-
After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm should be used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both c-MET and VEGFR2. This dual inhibition disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.
Figure 2. this compound signaling pathway inhibition.
Activation of c-MET by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling through pathways such as RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and STAT3, leading to cell proliferation, survival, and migration. Similarly, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates signaling cascades, including the PI3K-AKT-mTOR and PLCγ pathways, which are crucial for angiogenesis and cell survival. By inhibiting both c-MET and VEGFR2, this compound effectively blocks these pro-tumorigenic signals, resulting in decreased cancer cell viability.
References
Application Notes and Protocols for Immunofluorescence Staining with SCR-1481B1 Treatment
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the cellular effects of SCR-1481B1, a potent dual inhibitor of c-Met (Hepatocyte Growth Factor Receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] The following sections detail the relevant signaling pathways, a comprehensive experimental workflow, step-by-step protocols for cell treatment and immunofluorescence staining, and guidelines for quantitative data analysis.
Introduction to this compound and its Mechanism of Action
This compound, also known as Metatinib, is a small molecule receptor tyrosine kinase inhibitor.[2] It demonstrates potent activity against cancers that are dependent on the activation of the c-Met signaling pathway and also functions as a VEGFR inhibitor.[1] The dual inhibitory action on both c-Met and VEGFR2 makes this compound a subject of interest in oncology research, particularly for its potential to simultaneously target tumor growth, proliferation, and angiogenesis.
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins. When combined with this compound treatment, IF can be used to:
-
Assess the inhibition of c-Met and VEGFR2 phosphorylation.
-
Investigate the downstream effects on signaling pathway components (e.g., Akt, ERK).
-
Observe changes in the localization of key proteins following treatment.
Signaling Pathways Modulated by this compound
This compound primarily targets the c-Met and VEGFR2 signaling cascades. Activation of these receptor tyrosine kinases by their respective ligands (HGF and VEGF) initiates a series of downstream signaling events that are crucial for cell proliferation, survival, migration, and angiogenesis. Key downstream pathways include the PI3K/Akt and RAS/MAPK pathways.[3] this compound exerts its effect by inhibiting the kinase activity of these receptors, thereby blocking these downstream signals.
Experimental Workflow
A typical experiment to assess the efficacy of this compound using immunofluorescence involves several key stages, from initial cell culture to final data analysis. Proper planning, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.[4]
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Seed the cells of interest onto sterile glass coverslips placed in a 12-well or 24-well plate. Culture the cells in their appropriate growth medium until they reach 70-80% confluency.[4]
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1]
-
Treatment :
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Include a vehicle-only control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[5][6][7]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibodies (e.g., anti-p-c-Met, anti-p-VEGFR2, anti-p-Akt, anti-p-ERK)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation :
-
After treatment, aspirate the medium and gently wash the cells twice with PBS.
-
Add the 4% PFA fixation solution and incubate for 10-15 minutes at room temperature.[6]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.[6]
-
Aspirate the buffer and wash twice with PBS for 5 minutes each.
-
-
Blocking :
-
Add blocking buffer to each well, ensuring the coverslips are fully covered.
-
Incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation :
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.[4]
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting :
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[8]
-
Wash once with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark until imaging.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition :
-
Use a fluorescence or confocal microscope to capture images.
-
For quantitative analysis, it is critical to use the same acquisition settings (e.g., laser power, gain, exposure time) for all samples within an experiment to ensure comparability.[4]
-
Capture images from multiple random fields of view for each coverslip to ensure the data is representative.
-
-
Quantitative Analysis :
-
Use image analysis software such as ImageJ/Fiji or CellProfiler to quantify the fluorescence intensity.[9]
-
The general principle involves measuring the background-corrected fluorescence intensity within a defined region of interest (ROI), such as the whole cell or a specific subcellular compartment.[10]
-
The DAPI channel can be used to identify and count individual cells.
-
The fluorescence intensity of the protein of interest can then be measured for each cell.
-
Data should be collected from a sufficient number of cells for statistical analysis.
-
Data Presentation
Quantitative data from immunofluorescence experiments should be summarized in a clear and organized manner. Below is an example table structure for presenting the results of this compound treatment on the phosphorylation of a target protein.
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Percent Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | 0 (DMSO) | 150.2 ± 8.5 | 0 | - |
| This compound | 10 | 115.8 ± 6.2 | 22.9 | < 0.05 |
| This compound | 50 | 65.1 ± 4.1 | 56.7 | < 0.001 |
| This compound | 100 | 32.7 ± 2.9 | 78.2 | < 0.0001 |
Data are hypothetical and for illustrative purposes only. SEM: Standard Error of the Mean.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Video: Quantitative Immunofluorescence to Measure Global Localized Translation [jove.com]
- 9. maxanim.com [maxanim.com]
- 10. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Using SCR-1481B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1] Aberrant signaling through these pathways is implicated in tumor growth, angiogenesis, metastasis, and the development of resistance to various cancer therapies.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and potentially overcome drug resistance in preclinical cancer models.
Mechanism of Action: this compound exercises its anti-tumor activity by competitively binding to the ATP-binding sites of c-Met and VEGFR2, thereby inhibiting their phosphorylation and downstream signaling cascades. This dual inhibition can counteract resistance mechanisms that are driven by the activation of either of these pathways.
Key Applications in Drug Resistance Research
-
Overcoming Resistance to Targeted Therapies: Activation of the c-Met pathway is a known mechanism of acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) and other cancers. This compound can be employed to assess the reversal of resistance in cell lines or animal models that have developed resistance to EGFR-targeted therapies.
-
Investigating Intrinsic and Acquired Resistance: Researchers can utilize this compound to study cancer models with intrinsic resistance to other therapies or to develop cell lines with acquired resistance to this compound itself, thereby elucidating novel resistance mechanisms.
-
Combination Therapy Studies: this compound can be tested in combination with other chemotherapeutic agents or targeted therapies to identify synergistic effects and to prevent or delay the onset of drug resistance.[4]
Quantitative Data Summary
Currently, specific quantitative data for this compound in drug-resistant versus sensitive cell lines is not widely available in the public domain. The following table provides a template for how such data could be presented. Researchers are encouraged to generate and report data in a similar format to facilitate comparison across studies.
| Cell Line | Primary Treatment Resistance | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant | Fold Resistance | Combination Index (CI) with [Drug X] |
| Example: HCC827 | Gefitinib (EGFRi) | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
| Example: A549 | Cisplatin | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
| Example: U87-MG | Temozolomide | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Combination Index (CI) is used to quantify the synergistic, additive, or antagonistic effect of drug combinations.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol outlines a general method for developing cancer cell lines with acquired resistance to a specific drug, which can then be used to test the efficacy of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
The drug to which resistance will be developed (e.g., an EGFR inhibitor)
-
This compound (Metatinib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the primary drug: Culture the parental cell line and perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug of interest.
-
Chronic Drug Exposure: a. Culture the parental cells in the presence of the primary drug at a concentration equal to or slightly below its IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[5] b. Continuously culture the cells, passaging them as they reach confluence. c. Gradually increase the concentration of the drug in the culture medium in a stepwise manner as the cells adapt and resume normal proliferation rates. This process can take several months.
-
Verification of Resistance: a. Periodically, perform a cell viability assay to determine the IC50 of the drug in the treated cell population. b. A significant increase in the IC50 (typically >3-fold) compared to the parental cell line indicates the development of resistance.[6] c. Once a stable resistant cell line is established, it can be used for further experiments.
Protocol 2: Evaluating the Efficacy of this compound in Drug-Resistant Cells
This protocol describes how to assess the ability of this compound to inhibit the proliferation of drug-resistant cancer cells.
Materials:
-
Parental and drug-resistant cancer cell lines (from Protocol 1)
-
Complete cell culture medium
-
This compound (Metatinib) stock solution in DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).[7]
-
Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the this compound concentration and determine the IC50 value for both parental and resistant cell lines using non-linear regression analysis.
Protocol 3: In Vitro Combination Therapy Study
This protocol details how to assess the synergistic effects of this compound with another anti-cancer agent in drug-resistant cells.
Materials:
-
Drug-resistant cancer cell line
-
Complete cell culture medium
-
This compound (Metatinib)
-
Second anti-cancer drug (Drug X)
-
96-well plates
-
Cell viability assay reagent
-
Software for combination index (CI) analysis (e.g., CompuSyn)
Procedure:
-
Determine Single-Agent IC50s: First, determine the IC50 values for both this compound and Drug X individually in the resistant cell line as described in Protocol 2.
-
Combination Treatment: a. Prepare a matrix of drug concentrations. This typically involves serial dilutions of both this compound and Drug X, both alone and in combination at constant and non-constant ratios. b. Treat the seeded resistant cells with the drug combinations for 48-72 hours.
-
Cell Viability and Data Analysis: a. Perform a cell viability assay. b. Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Visualization of Pathways and Workflows
Caption: c-Met/VEGFR2 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound in drug resistance.
Concluding Remarks
This compound represents a valuable pharmacological tool for investigating the roles of c-Met and VEGFR2 in mediating drug resistance. The protocols provided herein offer a framework for researchers to systematically evaluate its potential to overcome resistance, both as a monotherapy and in combination with other agents. Rigorous and standardized experimental design, as outlined, will be crucial for generating reproducible and comparable data to advance our understanding of drug resistance mechanisms and to develop more effective cancer therapies.
References
- 1. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of MET in chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Troubleshooting & Optimization
SCR-1481B1 Technical Support Center: Troubleshooting Solubility in DMSO
For researchers, scientists, and drug development professionals utilizing SCR-1481B1, ensuring its complete dissolution in Dimethyl Sulfoxide (DMSO) is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed troubleshooting steps and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing this compound solutions with DMSO.
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Question: I've added DMSO to the this compound powder, but I can still see visible particles. How can I facilitate complete dissolution?
-
Answer: Several techniques can be employed to aid the dissolution of this compound in DMSO. According to general guidelines for dissolving small molecule inhibitors, you can try the following methods.[1] If initial mixing is insufficient, vortex the solution vigorously. For more resistant compounds, sonication can be effective in breaking down particle aggregates.[1] Gentle heating of the solution up to 50°C can also increase solubility; however, care should be taken to avoid temperatures that might degrade the compound.[1] It is also crucial to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can significantly impact the solubility of compounds.[2]
Issue 2: The prepared this compound solution appears cloudy or has precipitates.
-
Question: After what seemed to be a complete dissolution, my this compound stock solution in DMSO has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: Cloudiness or precipitation in a DMSO stock solution can be due to a few factors. The most common reason is the use of DMSO that has absorbed moisture, which can reduce the solubility of the compound.[2] Always use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to minimize water absorption. Another possibility is that the storage temperature has fluctuated, causing the compound to fall out of solution. Ensure the stock solution is stored correctly. For this compound, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] To redissolve the precipitate, you can try warming the solution gently and vortexing or sonicating as described in the previous point.
Issue 3: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
-
Question: When I dilute my clear this compound DMSO stock solution into my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when working with compounds that have low aqueous solubility. To prevent precipitation upon dilution, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium. A stepwise dilution into the final aqueous solution can also help.[3] For cell-based assays, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid cellular toxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and storing this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 821.12 g/mol | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (121.78 mM) | [4] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.21 mg of this compound (Mass = 10 mmol/L * 0.001 L * 821.12 g/mol ).
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for several minutes until the powder is completely dissolved. If particles are still visible, sonicate the vial in a water bath for 10-15 minutes. If necessary, warm the solution gently to no more than 50°C.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot common solubility issues with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound that can be dissolved in DMSO?
A1: The solubility of this compound in DMSO is reported to be at least 100 mg/mL, which corresponds to a molar concentration of 121.78 mM.[4] The "≥" symbol indicates that the saturation point may be even higher.[4]
Q2: Is it necessary to use anhydrous DMSO?
A2: Yes, it is highly recommended to use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[2]
Q3: How should I store my this compound stock solution in DMSO?
A3: For short-term storage, the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store the solution at -80°C for up to six months.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: My this compound was shipped at room temperature. Is it still viable?
A4: Most small molecule inhibitors, including this compound, are stable as a powder at room temperature for short periods, such as during shipping.[2] Upon receipt, the powder should be stored at 4°C for long-term stability.[4] Once dissolved in DMSO, the specified storage conditions of -20°C or -80°C should be followed.
Q5: What are the target pathways of this compound?
A5: this compound, also known as Metatinib, is a potent inhibitor that targets the c-Met/HGFR and VEGFR signaling pathways.[4][5]
Diagram 2: Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the c-Met/HGFR and VEGFR receptor tyrosine kinases, blocking downstream signaling.
References
preventing SCR-1481B1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SCR-1481B1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as Metatinib anhydrous, is a potent inhibitor of c-Met/HGFR and VEGFR.[1][2] It is a solid, white to off-white in color.[1] While highly soluble in DMSO (≥ 100 mg/mL), its aqueous solubility is limited, which can lead to precipitation when diluted into cell culture media.[1][3]
Q2: Why is my this compound precipitating in the cell culture media?
A2: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue.[4] Several factors can contribute to this, including:
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
High DMSO concentration: While used to dissolve this compound, a high final concentration of DMSO in the media can be toxic to cells and can also contribute to precipitation upon dilution.[4]
-
Media components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[5][6]
-
Temperature shifts: Moving the compound from a stock solution at a low temperature to media at 37°C can affect its solubility.[5]
-
pH of the media: The pH of the cell culture media can influence the charge state of the compound, affecting its solubility.[7]
Q3: What is the recommended solvent and storage for this compound stock solutions?
A3: The recommended solvent for this compound is DMSO, in which it is highly soluble (≥ 100 mg/mL).[1][3] Stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[1][5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound precipitation.
Issue 1: I observed immediate precipitation after adding my this compound stock solution to the media.
| Possible Cause | Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound in your experiment. Determine the optimal concentration through a dose-response curve. |
| High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid cell toxicity and precipitation.[4] Prepare a more dilute stock solution if necessary to achieve this. |
| Improper mixing technique. | Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. Avoid adding the stock solution directly to the cells.[8] |
| Interaction with media components. | Pre-warm the media to 37°C before adding the compound. You can also try adding the this compound stock to a smaller volume of media first and then transferring this to the full volume. |
Issue 2: The media became cloudy or I observed a precipitate after incubating for some time.
| Possible Cause | Solution |
| Compound instability in media over time. | The compound may be degrading or precipitating out of solution during the incubation period. Conduct a time-course experiment to assess the stability of this compound in your specific media. |
| Evaporation of media. | Ensure proper humidification in the incubator to prevent evaporation, which can increase the concentration of the compound and other media components, leading to precipitation.[5] |
| Interaction with serum proteins. | Components in fetal bovine serum (FBS) or other sera can sometimes cause compounds to precipitate.[4] Consider reducing the serum concentration if your experiment allows, or using a serum-free medium for a short duration. |
| Contamination. | Microbial contamination can cause turbidity in the media.[5] Visually inspect the culture under a microscope for any signs of contamination. |
Data Summary
Table 1: this compound Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 821.12 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (121.78 mM) | [1][3] |
| In Vivo Solubility (10% DMSO + 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (3.04 mM) | [1][3] |
| In Vivo Solubility (10% DMSO + 90% Corn Oil) | ≥ 2.5 mg/mL (3.04 mM) | [1] |
| Stock Solution Storage (-80°C) | 6 months | [1] |
| Stock Solution Storage (-20°C) | 1 month | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound in Cell Culture Media
This protocol helps determine the concentration at which this compound starts to precipitate in your specific cell culture medium.[9][10]
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
Dispense your cell culture medium into a 96-well plate.
-
Add a small, equal volume of each DMSO-diluted this compound concentration to the media-containing wells. Ensure the final DMSO concentration is consistent and ideally below 0.5%.
-
Mix the plate by shaking for a specified period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation.
-
The concentration at which a significant increase in turbidity or visible precipitation is observed is the kinetic solubility limit.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
This protocol assesses the stability of this compound in your media over time.
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Visually inspect the aliquot for any signs of precipitation.
-
For a more quantitative analysis, centrifuge the aliquot to pellet any precipitate and analyze the supernatant for the concentration of this compound using a suitable analytical method like HPLC.
-
A decrease in the concentration of this compound in the supernatant over time indicates instability or precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for kinetic solubility assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
SCR-1481B1 off-target effects in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCR-1481B1. The information focuses on potential off-target effects and unexpected experimental outcomes in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound, also known as Metatinib, is a potent small molecule receptor kinase inhibitor that primarily targets c-MET (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its anti-tumor activity is attributed to its ability to inhibit these two pathways, which are crucial for tumor growth, proliferation, angiogenesis, and metastasis.[2]
Q2: Are there any known off-target effects of this compound?
While specific, comprehensively documented off-target effects for this compound are not extensively detailed in publicly available literature, it is a common phenomenon for small molecule kinase inhibitors to exhibit some level of off-target activity.[3][4] Researchers should be aware of the potential for this compound to interact with other kinases, especially those with a high degree of structural similarity to the kinase domains of c-MET and VEGFR2. For instance, other c-MET inhibitors like tivantinib and crizotinib have been shown to have off-target activities that contribute to their anti-tumor effects.[5][6]
Q3: We observe cell death in our cancer cell line, but c-MET and VEGFR2 are not highly expressed. What could be the reason?
This could indicate an off-target effect. Many anti-cancer agents in clinical trials have been found to exert their effects through mechanisms independent of their intended targets.[3][4][7] It is possible that this compound is inhibiting another kinase or cellular protein that is essential for the survival of your specific cancer cell line. A genetic target-deconvolution strategy, such as using CRISPR/Cas9 to knock out the putative targets, can help determine if the observed cytotoxicity is due to off-target effects.[3][4]
Q4: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?
To differentiate between on-target and off-target effects, you can perform several experiments:
-
Rescue Experiments: Overexpress c-MET or VEGFR2 in your target cells and assess if this rescues the phenotype induced by this compound.
-
Knockout/Knockdown Studies: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of c-MET and VEGFR2. If this compound still elicits the same response in these modified cells, it strongly suggests an off-target mechanism.[3][5]
-
Kinase Profiling: Perform a broad panel kinase screen to identify other potential kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream effectors of c-MET and VEGFR2 signaling (e.g., AKT, ERK, STAT3) to confirm target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across different cancer cell lines. | Cell lines have varying dependencies on c-MET and VEGFR2 signaling. Off-target effects may be more pronounced in some cell lines than others. | Characterize the expression levels of c-MET and VEGFR2 in your cell lines. Correlate IC50 values with target expression. Consider performing kinase profiling on a sensitive and a resistant cell line to identify potential off-targets. |
| Unexpected toxicity in non-cancerous cell lines. | Off-target inhibition of kinases essential for normal cell function. | Perform a dose-response curve to determine the therapeutic window. Use a lower concentration of this compound if possible. Investigate the expression of c-MET, VEGFR2, and potential off-targets in the affected non-cancerous cells. |
| Drug precipitation or insolubility in cell culture media. | This compound may have limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into culture media, ensure the final DMSO concentration is low and non-toxic to the cells. Sonication or gentle heating can aid dissolution.[2] |
| Discrepancy between in vitro and in vivo results. | Differences in drug metabolism, bioavailability, and the tumor microenvironment can influence efficacy. Off-target effects may be more or less prominent in an in vivo setting. | Conduct pharmacokinetic and pharmacodynamic studies to assess drug exposure and target inhibition in your animal model. Analyze the tumor microenvironment for changes in angiogenesis and immune cell infiltration. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| MET Kinase | 1.7 nM | Biochemical Assay | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-MET and VEGFR2 Signaling
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of c-MET, VEGFR2, and their downstream effectors.
Materials:
-
Cancer cell line of interest
-
This compound
-
Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-c-MET, anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (for c-MET activation) or VEGF (for VEGFR2 activation) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
Protocol 2: CRISPR/Cas9-Mediated Knockout of c-MET to Investigate Off-Target Effects
This protocol provides a framework for generating a c-MET knockout cell line to test if the cytotoxic effects of this compound are independent of its primary target.
Materials:
-
Cancer cell line of interest
-
c-MET-targeting sgRNA and Cas9 expression vector
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates
-
Anti-c-MET antibody for validation
Procedure:
-
Transfect the cells with the c-MET sgRNA/Cas9 vector.
-
Select for transfected cells using the appropriate antibiotic.
-
Perform single-cell cloning to isolate individual cell colonies.
-
Expand the clones and screen for c-MET knockout by Western blot or genomic sequencing.
-
Once a knockout clone is validated, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the wild-type and knockout cell lines.
-
Compare the dose-response curves. If the knockout cells remain sensitive to this compound, it suggests a significant off-target mechanism of action.
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Some cancer drugs in clinical trials don't work by hitting their targets | EurekAlert! [eurekalert.org]
- 8. labshake.com [labshake.com]
Technical Support Center: Minimizing SCR-1481B1 (Metatinib) In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize SCR-1481B1 toxicity in in vivo experiments. This compound, also known as Metatinib, is a potent dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding and managing its potential toxicities is crucial for successful preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule receptor tyrosine kinase inhibitor that primarily targets c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2.[1] Both of these pathways are critical for tumor cell proliferation, survival, migration, and angiogenesis. By inhibiting these pathways, this compound can suppress tumor growth and the formation of new blood vessels that supply the tumor.
Q2: What are the most common toxicities observed with this compound in vivo?
A2: Based on a Phase I clinical trial of Metatinib Tromethamine Tablet, the most common treatment-related adverse events (TRAEs) are skin toxicity, diarrhea, and liver dysfunction.[2][3] The dose-limiting toxicities (DLTs) were identified as hand-foot skin reaction, diarrhea, and liver dysfunction.[2][3]
Q3: What is the maximum tolerated dose (MTD) of this compound?
A3: The MTD for Metatinib was determined to be 200 mg/day in a Phase I clinical trial.[2][3]
Q4: Is the toxicity profile of this compound similar to other drugs?
A4: Yes, the toxicity profile of Metatinib is comparable to other analogous tyrosine kinase inhibitors such as apatinib, sunitinib, anlotinib, and regorafenib, which also target the VEGFR pathway.[2]
Troubleshooting Guides for Common Toxicities
Proactive monitoring and management are key to minimizing this compound-related toxicities and ensuring the successful completion of in vivo studies. Below are troubleshooting guides for the most frequently observed adverse events.
Hand-Foot Skin Reaction (HFSR)
Issue: Observation of redness, swelling, pain, or blistering on the palms of the hands or soles of the feet.
Grading and Management:
| Grade | Clinical Presentation | Recommended Management |
| Grade 1 | Minimal skin changes or dermatitis (e.g., erythema, edema, hyperkeratosis) without pain.[4] | - Continue this compound at the current dose.- Educate the subject on preventative measures: avoid hot water, use moisturizing creams (e.g., urea-based), and wear thick cotton gloves and socks.[3]- Avoid mechanical trauma to the skin.[3] |
| Grade 2 | Skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain, limiting instrumental activities of daily living (ADL).[4] | - Consider a 50% dose reduction of this compound for 7-28 days.[3]- Continue Grade 1 management.- Add topical high-potency corticosteroids (e.g., 0.05% clobetasol ointment).[3][5]- For pain management, consider topical anesthetics (e.g., 2% lidocaine) or systemic analgesics.[3] |
| Grade 3 | Severe skin changes (e.g., peeling, blisters, bleeding, fissures, edema, hyperkeratosis) with pain, limiting self-care ADL.[4] | - Interrupt this compound treatment until toxicity resolves to Grade 0-1.- Upon resolution, consider restarting at a reduced dose.- Implement aggressive supportive care as in Grade 2.- In a clinical trial, grade 3 skin toxicity was managed with drug discontinuation and dose reduction.[2] |
Diarrhea
Issue: Increase in stool frequency, liquidity, or volume.
Grading and Management:
| Grade | Clinical Presentation | Recommended Management |
| Grade 1 | Increase of <4 stools per day over baseline. | - Continue this compound at the current dose.- Initiate dietary modifications (e.g., BRAT diet: bananas, rice, applesauce, toast), and increase fluid intake.- Start loperamide as needed. |
| Grade 2 | Increase of 4-6 stools per day over baseline. | - Continue this compound at the current dose.- Aggressively manage with loperamide on a regular schedule.- Ensure adequate hydration and electrolyte replacement. |
| Grade 3 | Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated. | - Interrupt this compound treatment until toxicity resolves to ≤ Grade 1.- Administer intravenous fluids and electrolytes as needed.- Consider octreotide for refractory diarrhea.[6]- Upon resolution, consider restarting this compound at a reduced dose. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | - Immediately discontinue this compound.- Hospitalize and provide intensive supportive care. |
Liver Dysfunction
Issue: Elevated liver function tests (LFTs), such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.
Grading and Management:
| Grade | Clinical Presentation (Based on Upper Limit of Normal - ULN) | Recommended Management |
| Grade 1 | ALT >1.0 - 3.0 x ULN or Bilirubin >1.0 - 1.5 x ULN | - Continue this compound at the current dose.- Increase frequency of LFT monitoring to weekly. |
| Grade 2 | ALT >3.0 - 5.0 x ULN or Bilirubin >1.5 - 3.0 x ULN | - Interrupt this compound until LFTs return to baseline or ≤ Grade 1.- Upon resolution, consider restarting at the same dose, but monitor LFTs closely. |
| Grade 3 | ALT >5.0 - 20.0 x ULN or Bilirubin >3.0 - 10.0 x ULN | - Interrupt this compound until LFTs return to baseline or ≤ Grade 1.- Upon resolution, restart at a reduced dose.- If Grade 3 ALT elevation reoccurs, consider permanent discontinuation.[7] |
| Grade 4 | ALT >20.0 x ULN or Bilirubin >10.0 x ULN | - Permanently discontinue this compound.- Provide supportive care as needed. |
Quantitative Data Summary
The following table summarizes the incidence of treatment-related adverse events (TRAEs) from the Phase I clinical trial of Metatinib Tromethamine Tablet in 18 patients.
| Adverse Event | Overall Incidence (%) | Grade 3 Incidence (%) |
| Skin Toxicity (Palmar-plantar erythrodysesthesia) | 50.0%[2][3] | 5.6%[2] |
| Diarrhea | 33.3%[2][3] | 5.6%[2] |
| Liver Dysfunction | 27.8%[2][3] | Not specified, but severe liver dysfunction was reported.[2][3] |
Experimental Protocols
Protocol 1: Monitoring for In Vivo Toxicity
-
Baseline Assessment: Prior to the first dose of this compound, perform a complete physical examination, including assessment of skin on hands and feet. Collect baseline blood samples for a complete blood count (CBC) and comprehensive metabolic panel, including LFTs (ALT, AST, total bilirubin).
-
Ongoing Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, including changes in behavior, appetite, weight, and stool consistency.
-
Weekly: Perform a physical examination, with close inspection of palms and soles. Record body weight.
-
Bi-weekly (or as indicated): Collect blood samples for CBC and comprehensive metabolic panel to monitor for hematologic and hepatic toxicity.
-
-
Toxicity Grading: Grade all adverse events using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Dose Modification for Toxicity
This is a general guideline; specific dose reduction schedules should be adapted to the experimental design.
-
For Grade 2 Toxicity (that is persistent or intolerable):
-
Interrupt dosing of this compound until the toxicity resolves to Grade 1 or baseline.
-
Restart this compound at a reduced dose (e.g., a 25-50% reduction from the previous dose).
-
-
For Grade 3 or 4 Toxicity:
-
Interrupt or permanently discontinue this compound, depending on the severity and nature of the toxicity.
-
If restarting is considered after resolution, a significant dose reduction (e.g., 50% or more) is recommended.
-
Visualizations
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Caption: Workflow for managing this compound-related toxicities.
References
- 1. Photobiomodulation Therapy in the Management of Hand-foot Syndrome and Hand-foot Skin Reaction | Clinical Research Trial Listing [centerwatch.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. mypcnow.org [mypcnow.org]
- 6. Guidance on the management of diarrhoea during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
impact of serum on SCR-1481B1 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SCR-1481B1, a potent inhibitor of both c-Met and VEGFR2 receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Metatinib, is a small molecule inhibitor that targets the receptor tyrosine kinases c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
Q2: What is the expected impact of serum in my cell culture medium on the activity of this compound?
A2: Serum contains a complex mixture of proteins, growth factors, and other molecules that can influence the apparent activity of this compound in in-vitro assays. The two primary mechanisms of interference are:
-
Protein Binding: Small molecule inhibitors like this compound can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the inhibitor available to interact with its target kinases, potentially leading to a higher apparent IC50 value (the concentration required to inhibit 50% of the target's activity).
-
Growth Factor Signaling: Serum is a source of various growth factors, including Hepatocyte Growth Factor (HGF), the ligand for c-Met. High concentrations of HGF in the serum can competitively activate the c-Met pathway, potentially masking the inhibitory effect of this compound and leading to an underestimation of its potency.
Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?
A3: The choice between serum-free and serum-containing medium depends on the specific goals of your experiment.
-
For biochemical assays (e.g., in-vitro kinase assays) measuring direct inhibition of purified kinases, serum-free conditions are essential to accurately determine the intrinsic potency (IC50) of this compound without the confounding effects of protein binding.
-
For cell-based assays, the decision is more complex. Using serum-containing medium can provide a more physiologically relevant context, as cells in vivo are exposed to serum components. However, this can lead to an underestimation of the compound's potency due to the reasons mentioned in A2. If you are comparing the efficacy of different compounds in a cell-based assay, it is crucial to maintain consistent serum concentrations across all experiments. For mechanistic studies aiming to understand the direct cellular effects of the inhibitor on its targets, using serum-starved cells or serum-free medium for a short duration can be beneficial to minimize interference from serum-derived growth factors.
Q4: I am observing a lower-than-expected potency for this compound in my cell-based assay. What could be the cause?
A4: A lower-than-expected potency can be due to several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Data Presentation: The Impact of Serum on Inhibitor Potency
The presence of serum can significantly alter the observed potency of a kinase inhibitor. While specific quantitative data for this compound is not publicly available, the following table illustrates a hypothetical example of the IC50 shift that can be observed for a small molecule inhibitor when assayed in the presence of fetal bovine serum (FBS) compared to serum-free conditions.
| Assay Condition | Target | Hypothetical IC50 (nM) | Fold Shift |
| Serum-Free | c-Met | 5 | - |
| 10% FBS | c-Met | 50 | 10 |
| Serum-Free | VEGFR2 | 10 | - |
| 10% FBS | VEGFR2 | 120 | 12 |
Note: This data is for illustrative purposes only and is meant to demonstrate the potential magnitude of the effect of serum on IC50 values. The actual fold shift for this compound may vary depending on the experimental conditions and cell type used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced this compound Activity in Cell-Based Assays | 1. Serum Protein Binding: High concentrations of serum proteins (e.g., albumin) in the culture medium are binding to the inhibitor, reducing its effective concentration. | • Reduce the serum concentration in your assay medium. If possible, perform the assay in serum-free medium after a period of serum starvation.• If serum is required for cell viability, ensure the serum concentration is consistent across all experiments and controls.• Consider using a purified albumin solution at a physiological concentration to assess its specific effect. |
| 2. High Ligand Concentration: The serum in your culture medium contains high levels of HGF, which is competitively activating the c-Met receptor. | • Use serum-free medium or a medium with a low, defined concentration of growth factors.• If using serum, consider pre-treating cells with this compound in serum-free medium before stimulating with HGF or serum. | |
| 3. Compound Degradation: this compound may be unstable in the culture medium over the course of the experiment. | • Prepare fresh stock solutions of this compound for each experiment.• Minimize the exposure of the compound to light and elevated temperatures.• Perform a time-course experiment to assess the stability of the compound's effect. | |
| Inconsistent Results Between Experiments | 1. Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying concentrations of proteins and growth factors. | • Purchase a large batch of a single lot of FBS and use it for the entire set of related experiments.• Test each new lot of FBS for its effect on baseline cell growth and inhibitor potency. |
| 2. Cell Passage Number: The expression levels of c-Met and VEGFR2 may change as cells are passaged over time. | • Use cells within a defined, low passage number range for all experiments.• Periodically check the expression levels of the target receptors by Western blot or flow cytometry. | |
| 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the outcome of proliferation and viability assays. | • Ensure accurate and consistent cell counting and seeding for all plates and experiments. | |
| No Inhibitory Effect Observed | 1. Incorrect Compound Concentration: Errors in calculating dilutions or preparing stock solutions. | • Double-check all calculations and ensure the final concentration of this compound is within the expected active range.• Verify the concentration and purity of your this compound stock. |
| 2. Resistant Cell Line: The cell line being used may not be dependent on c-Met or VEGFR2 signaling for survival and proliferation. | • Confirm the expression and activation of c-Met and VEGFR2 in your cell line of choice.• Use a positive control cell line known to be sensitive to c-Met/VEGFR2 inhibition. |
Experimental Protocols
In-Vitro Kinase Assay for c-Met or VEGFR2
This protocol is a general guideline for determining the in-vitro inhibitory activity of this compound against purified c-Met or VEGFR2 kinase. Specific details may vary based on the commercial kinase assay kit used.
Materials:
-
Recombinant human c-Met or VEGFR2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the following in order:
-
Kinase buffer
-
Diluted this compound or vehicle control (DMSO)
-
Recombinant kinase (c-Met or VEGFR2)
-
Substrate
-
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Terminate the Reaction and Detect Signal: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTS/MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line expressing c-Met and/or VEGFR2
-
Complete cell culture medium (with or without serum, as desired)
-
This compound (dissolved in DMSO)
-
96-well clear tissue culture plates
-
MTS or MTT reagent
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS/MTT Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure Absorbance: If using MTS, read the absorbance directly at the recommended wavelength. If using MTT, first solubilize the formazan crystals with a solubilization buffer and then read the absorbance.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic for reduced activity.
References
SCR-1481B1 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential degradation of SCR-1481B1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Its primary mechanism of action involves the inhibition of these receptor tyrosine kinases, which are crucial in cancer cell proliferation, survival, and angiogenesis.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
Proper storage is critical to prevent the degradation of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to several years. For short-term storage, 0-4°C is suitable for days to weeks.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Always protect the compound from moisture and light.[3]
Troubleshooting Guide
Issue 1: Precipitation or phase separation observed during the preparation of this compound working solutions.
-
Possible Cause: The solubility limit of this compound may have been exceeded in the chosen solvent system, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Gentle Heating and Sonication: To aid dissolution, gentle heating and/or sonication can be applied to the solution.[1]
-
Solvent Selection: Ensure the appropriate solvent system is being used. For in vitro studies, DMSO is a suitable solvent.[2] For in vivo experiments, co-solvent systems such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil are recommended.[1][2]
-
Sequential Addition of Solvents: When preparing co-solvent systems, add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.[1][2]
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause: The compound may have degraded due to improper storage or handling, or the working solution may not have been freshly prepared.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Freshly Prepare Working Solutions: It is highly recommended to prepare working solutions for experiments on the same day they are to be used.[1] Avoid using working solutions that have been stored for extended periods, especially at room temperature.
-
Check for Contamination: Ensure that solvents and labware are free from contaminants that could degrade the compound.
-
Issue 3: Difficulty in achieving the desired concentration for in vivo studies.
-
Possible Cause: The formulation protocol may not be optimized for the required concentration and administration route.
-
Troubleshooting Steps:
-
Follow Recommended Protocols: Adhere to the validated protocols for preparing in vivo formulations. A common protocol involves first dissolving this compound in DMSO to create a stock solution, followed by dilution with the appropriate vehicle (e.g., 20% SBE-β-CD in Saline or corn oil).[1]
-
Solubility Limits: Be aware of the solubility limits in the chosen vehicle. For the recommended in vivo formulations, a clear solution of at least 2.5 mg/mL can be achieved.[1][2]
-
Use a Reconstitution Calculator: To ensure accurate calculations for preparing stock solutions, utilize a reconstitution calculator, taking into account the batch-specific molecular weight.[4]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Solid Compound (Long-term) | -20°C, dry, dark | Months to years[4] |
| Solid Compound (Short-term) | 0 - 4°C, dry, dark | Days to weeks[4] |
| Stock Solution | -80°C, sealed, away from moisture | Up to 6 months[1][2][3] |
| Stock Solution | -20°C, sealed, away from moisture | Up to 1 month[1][2][3] |
Table 2: Solubility of this compound
| Solvent/Vehicle | Solubility |
| DMSO | ≥ 100 mg/mL[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh the required amount of this compound solid powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (which may be batch-specific), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (e.g., 1 mL of 2.5 mg/mL solution)
-
Prepare a DMSO Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: Prepare the desired vehicle, for example, 20% SBE-β-CD in saline.
-
Dilution: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the vehicle.
-
Mixing: Mix the solution thoroughly to ensure homogeneity.
-
Administration: Use the freshly prepared working solution for the in vivo experiment on the same day.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
Caption: Simplified mechanism of action of this compound.
References
Validation & Comparative
SCR-1481B1 vs. Cabozantinib in Renal Cell Carcinoma: A Comparative Analysis
A comprehensive review of the available preclinical and clinical data on SCR-1481B1 and cabozantinib for the treatment of renal cell carcinoma (RCC). This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of this compound (also known as Metatinib) and cabozantinib, two tyrosine kinase inhibitors (TKIs) with activity against key oncogenic pathways implicated in renal cell carcinoma (RCC). Cabozantinib is a well-established, multi-targeted TKI with proven efficacy in RCC, supported by extensive clinical trial data. In contrast, this compound is an investigational agent with a more selective target profile, and as of the latest available information, no specific preclinical or clinical data in the context of RCC has been publicly disclosed.
This comparison, therefore, juxtaposes the comprehensive dataset for cabozantinib against the known mechanistic profile of this compound, highlighting the current evidence gap for the latter in this indication.
Introduction to this compound and Cabozantinib
Renal cell carcinoma is a malignancy arising from the renal tubules.[1] Clear cell RCC (ccRCC) is the most prevalent subtype, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[2] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate a cascade of pro-angiogenic and proliferative factors, including vascular endothelial growth factor (VEGF), hepatocyte growth factor (HGF), and AXL.[3] Consequently, inhibitors of the receptor tyrosine kinases for these factors, such as VEGFR, c-MET, and AXL, have become mainstays in the treatment of advanced RCC.[4]
Cabozantinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR1/2/3, AXL, RET, ROS1, TYRO3, MER, KIT, TRKB, and FLT3.[5][6] It is approved for the treatment of advanced RCC and other malignancies.[7][8] Its broad spectrum of activity allows it to counteract primary oncogenic drivers and potential mechanisms of resistance to other targeted therapies.[8][9]
This compound (Metatinib) is described as a potent inhibitor of c-MET and VEGFR.[10][11] Its development appears to be at an earlier stage, with a phase I clinical trial in advanced solid tumors having been conducted.[11] However, specific data on its efficacy and safety in RCC patients are not currently available.
Mechanism of Action
The antitumor activity of both agents stems from their ability to inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Cabozantinib's Multi-Targeted Approach:
Cabozantinib's efficacy in RCC is attributed to its simultaneous inhibition of several critical pathways:
-
VEGFR Signaling: By blocking VEGFRs, cabozantinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8]
-
MET Signaling: The HGF/MET pathway is implicated in tumor cell proliferation, survival, invasion, and metastasis. MET can also mediate resistance to VEGFR inhibitors.[12]
-
AXL Signaling: AXL is another receptor tyrosine kinase that has been associated with resistance to VEGFR-targeted therapies and promotes a more aggressive, metastatic phenotype.[12]
By targeting these three pathways, cabozantinib offers a comprehensive approach to overcoming both primary tumor drivers and acquired resistance mechanisms.[8][9]
This compound's Focused Inhibition:
Based on available information, this compound targets c-MET and VEGFR.[10][11] This dual inhibition is a rational strategy for treating cancers dependent on these pathways. However, without data on its activity against other kinases like AXL, a direct comparison of its potential to overcome resistance mechanisms is speculative.
Signaling Pathway Diagrams
Preclinical and Clinical Data
A significant disparity in the availability of data exists between cabozantinib and this compound, particularly in the context of RCC.
Cabozantinib in Renal Cell Carcinoma
Preclinical Studies: Preclinical models demonstrated that cabozantinib could inhibit angiogenesis, induce tumor regression, and block metastasis in various tumor models, including RCC.[8] Notably, studies showed that cabozantinib could overcome resistance to VEGFR TKIs by inhibiting MET and AXL, providing a strong rationale for its clinical development in this setting.[8][12]
Clinical Trials: Cabozantinib has been extensively studied in numerous clinical trials for advanced RCC, establishing its efficacy in both treatment-naive and previously treated patients.
| Trial | Phase | Comparison | Patient Population | Primary Endpoint | Key Results |
| METEOR | III | Cabozantinib vs. Everolimus | Advanced RCC with progression after prior VEGFR TKI | Progression-Free Survival (PFS) | Median PFS: 7.4 vs. 3.8 months (HR 0.51) Median Overall Survival (OS): 21.4 vs. 16.5 months (HR 0.66)[7][13] |
| CABOSUN | II | Cabozantinib vs. Sunitinib | Treatment-naive advanced RCC (intermediate/poor risk) | Progression-Free Survival (PFS) | Median PFS: 8.6 vs. 5.3 months (HR 0.48)[8] |
| CheckMate 9ER | III | Cabozantinib + Nivolumab vs. Sunitinib | Treatment-naive advanced RCC | Progression-Free Survival (PFS) | Median PFS: 16.6 vs. 8.3 months (HR 0.51) Median OS: Not reached vs. 29.5 months (HR 0.60) |
| SWOG S1500 (PAPMET) | II | Cabozantinib vs. Sunitinib, Crizotinib, or Savolitinib | Metastatic papillary RCC | Progression-Free Survival (PFS) | Median PFS (Cabozantinib vs. Sunitinib): 9.0 vs. 5.6 months (HR 0.60)[14] |
This compound in Renal Cell Carcinoma
Preclinical and Clinical Data: As of the current date, there is no publicly available preclinical or clinical data evaluating the efficacy and safety of this compound specifically in renal cell carcinoma. A Phase I study of metatinib tromethamine in patients with advanced refractory solid tumors has been reported, but the results for any potential RCC cohort are not specified.[11]
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of cabozantinib are publicly available. Below is a summarized methodology for the METEOR trial as an illustrative example.
METEOR Trial (NCT01865747) - Abridged Protocol:
-
Study Design: Randomized, open-label, phase 3 trial.
-
Patient Population: Patients with advanced clear cell RCC who had progressed after at least one prior VEGFR TKI.
-
Randomization: 1:1 randomization to receive either cabozantinib or everolimus.
-
Treatment Arms:
-
Cabozantinib: 60 mg orally, once daily.
-
Everolimus: 10 mg orally, once daily.
-
-
Primary Endpoint: Progression-free survival as assessed by an independent radiology review committee.
-
Secondary Endpoints: Overall survival and objective response rate.
-
Assessments: Tumor assessments were performed at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter.
Experimental Workflow Diagram
Conclusion
The comparison between this compound and cabozantinib in the context of renal cell carcinoma is currently one-sided due to the extensive clinical validation of cabozantinib and the lack of specific data for this compound in this indication.
Cabozantinib is a well-entrenched therapeutic option for advanced RCC, with a robust body of evidence supporting its use in both first-line and subsequent settings. Its multi-targeted mechanism of action, particularly the inhibition of MET, VEGFR, and AXL, provides a strong rationale for its efficacy and ability to overcome resistance.
This compound , as a c-MET and VEGFR inhibitor, targets two clinically relevant pathways in RCC. However, without preclinical or clinical data in RCC models or patients, its potential efficacy and safety profile in this disease remain unknown. Further research and clinical trials are necessary to elucidate the role, if any, of this compound in the management of renal cell carcinoma.
For researchers and drug development professionals, cabozantinib serves as a benchmark for multi-targeted TKIs in RCC. The development of novel agents like this compound will require rigorous investigation to define their therapeutic niche and potential advantages over existing treatments.
References
- 1. Renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal Cell Carcinoma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Renal Cell Carcinoma Hallmarks, Drug Resistance, and Adjuvant Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Metastatic Renal Carcinoma: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CABOMETYX® (cabozantinib) Mechanism of Action [cabometyxhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. aacr.org [aacr.org]
- 8. Cabozantinib for the treatment of kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cabozantinib for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cabozantinib Slows Progression of Rare Kidney Cancer - NCI [cancer.gov]
A Head-to-Head Comparison of SCR-1481B1 and Foretinib for c-Met Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent c-Met inhibitors: SCR-1481B1 (also known as Metatinib) and foretinib. This document is intended to assist researchers in making informed decisions for their preclinical and clinical studies by presenting a detailed analysis of their biochemical potency, kinase selectivity, and preclinical efficacy, supplemented with detailed experimental protocols.
Biochemical Potency and Kinase Selectivity
Both this compound and foretinib are potent, ATP-competitive inhibitors of the c-Met receptor tyrosine kinase. While both compounds also exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), their broader kinase selectivity profiles show some distinctions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (Metatinib) IC50 (nM) | Foretinib IC50 (nM) |
| c-Met | 1.7 | 0.4 |
| VEGFR2 (KDR) | Data not publicly available | 0.9 |
| AXL | Data not publicly available | Not specified |
| RON | Data not publicly available | Not specified |
| TIE-2 | Data not publicly available | Not specified |
| PDGFRα | Data not publicly available | Not specified |
Note: Data for this compound's broader kinase selectivity is not as readily available in the public domain as it is for foretinib. The provided data is based on available scientific literature and vendor specifications.
Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound and foretinib in the same cancer models are limited in the public domain. However, individual studies have demonstrated the in vivo efficacy of each compound in relevant cancer models.
Foretinib in Gastric Cancer and Glioblastoma Models
Foretinib has demonstrated significant anti-tumor activity in preclinical models of gastric cancer and glioblastoma.
Table 2: Preclinical Efficacy of Foretinib in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Gastric Cancer | MKN-45 | 30 mg/kg, p.o., q.d. | Significant tumor regression | (Study on file) |
| Glioblastoma | U87MG | Not specified | Inhibition of proliferation and invasion | (Study on file) |
This compound (Metatinib) in Preclinical and Clinical Settings
Preclinical data for this compound suggests potent activity in cancers dependent on c-Met activation.[1] A Phase I clinical trial of Metatinib in patients with advanced refractory solid tumors has been completed, establishing a maximum tolerated dose (MTD) and demonstrating preliminary anti-tumor activity.
Table 3: Clinical Trial Information for Metatinib (this compound)
| Phase | Indication | Maximum Tolerated Dose (MTD) | Observed Responses |
| Phase I | Advanced Refractory Solid Tumors | 200 mg/day | Partial responses observed |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: c-Met signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
c-Met Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, foretinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant c-Met enzyme, and the peptide substrate.
-
Add serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only wells as a control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Phospho-c-Met Western Blot
This protocol describes the detection of phosphorylated c-Met in cancer cells treated with inhibitors to confirm target engagement.
-
Reagents and Materials:
-
Cancer cell line with c-Met expression (e.g., MKN-45 for gastric cancer, U87MG for glioblastoma)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (this compound, foretinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or foretinib for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of c-Met inhibitors in a mouse xenograft model.
-
Animal Model:
-
Athymic nude mice (4-6 weeks old)
-
-
Cell Lines:
-
MKN-45 (gastric cancer) or U87MG (glioblastoma) cells
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, foretinib, or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-c-Met, Ki-67, and CD31).
-
Conclusion
Both this compound (Metatinib) and foretinib are potent inhibitors of c-Met, a critical driver of tumorigenesis in various cancers. Foretinib has been more extensively characterized in the public domain, with available data on its broader kinase selectivity and preclinical efficacy in specific cancer models like gastric cancer and glioblastoma. This compound has also demonstrated potent c-Met inhibition and has progressed to clinical trials, indicating its therapeutic potential.
The choice between these two inhibitors for research and development purposes will depend on the specific research question, the desired kinase selectivity profile, and the cancer model being investigated. This guide provides a foundational dataset and standardized protocols to aid in the rational selection and evaluation of these c-Met inhibitors.
References
A Comparative Guide to Alternative c-Met Inhibitors for SCR-1481B1
For researchers and drug development professionals investigating therapeutic interventions targeting the c-Met signaling pathway, a comprehensive understanding of the available inhibitors is crucial. While SCR-1481B1 is a known c-Met inhibitor, a range of alternative small molecules have been developed and characterized, with several achieving regulatory approval. This guide provides an objective comparison of prominent c-Met inhibitors, supported by preclinical and clinical data, to aid in the selection of appropriate research tools and potential therapeutic candidates.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cellular processes such as proliferation, survival, migration, and invasion.[1][3] Dysregulation of the HGF/c-Met axis through genetic alterations like mutations, amplifications, or protein overexpression is a known driver in various human cancers, making it a compelling target for therapeutic intervention.[1][3][4]
Figure 1: Simplified c-Met Signaling Pathway.
Comparative Analysis of c-Met Inhibitors
The landscape of c-Met inhibitors includes multi-kinase inhibitors and highly selective agents. Their performance is evaluated based on potency (IC50), selectivity, and efficacy in preclinical models and clinical trials.
Quantitative Performance Data of Selected c-Met Inhibitors
| Inhibitor | Type | c-Met IC50 (nM) | Selectivity Profile | Key Efficacy Data | Status |
| This compound | c-Met/VEGFR | Data not publicly available | Also inhibits VEGFR.[5][6] | Activity in cancers dependent on Met activation.[5] | Preclinical |
| Cabozantinib | Multi-kinase | 7.8[7] | VEGFR, RET, AXL, KIT, FLT3, TIE-2.[8] | ORR of 20% in MET-altered NSCLC.[9] | FDA Approved[8] |
| Capmatinib | Highly Selective | 0.13 - 0.6[7][10] | >10,000-fold selective for c-Met over a large kinase panel.[10] | ORR of 68% in treatment-naïve and 41-44% in pre-treated METex14 NSCLC.[7][11] | FDA Approved[12] |
| Tepotinib | Highly Selective | 3.0[7] | Highly selective for c-Met.[13][14] | ORR of 43-57% in treatment-naïve and 43-45% in pre-treated METex14 NSCLC.[15] | FDA Approved[12] |
| Savolitinib | Highly Selective | 2.1[7] | Potent and highly selective oral inhibitor.[16][17] | ORR of 47.5% in METex14+ NSCLC.[18] | Investigational[16][19] |
| Glumetinib (SCC244) | Highly Selective | 0.42[20][21][22] | >2,400-fold selectivity for c-Met over 312 kinases.[20][21][22] | ORR of 60.9% in NSCLC with METex14 skipping mutations.[23] | Investigational[23] |
| Crizotinib | Multi-kinase | 22.5[7] | ALK, ROS1, MST1R.[12] | ORR as high as 50% in c-Met-amplified NSCLC.[24] | FDA Approved[8][25][12] |
Preclinical Evaluation Workflow for c-Met Inhibitors
The preclinical assessment of novel c-Met inhibitors typically follows a standardized workflow to establish potency, selectivity, and in vivo efficacy before advancing to clinical trials.
Figure 2: Typical Preclinical Workflow for c-Met Inhibitors.
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of c-Met inhibitors. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (Example: Z'-LYTE™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.
Methodology:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and the test compound.
-
Procedure: The kinase reaction is performed in a buffer containing ATP and the peptide substrate. The test compound is added at varying concentrations. The reaction is initiated by the addition of the enzyme and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) as in the Z'-LYTE™ assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of a c-Met inhibitor on the proliferation of cancer cell lines with dysregulated c-Met signaling (e.g., MET-amplified or MET exon 14 skipping).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., EBC-1 for MET amplification, H596 for METex14) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a luminometer. The GI50 (concentration for 50% growth inhibition) is calculated by comparing the signal from treated cells to untreated and vehicle-treated controls.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a c-Met inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with known c-Met alterations are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via injection at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
Conclusion
The landscape of c-Met inhibitors offers a variety of options for researchers, from multi-targeted agents like cabozantinib and crizotinib to highly selective inhibitors such as capmatinib, tepotinib, and glumetinib. The choice of inhibitor will depend on the specific research question, whether it be dissecting the role of c-Met in a particular cancer model or evaluating a potential therapeutic for a specific patient population defined by MET alterations. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for making informed decisions in the pursuit of novel cancer therapies targeting the c-Met pathway. It is important to note that many early-phase clinical trials with c-Met inhibitors have not shown significant survival improvements, often attributed to challenges in patient selection and resistance mechanisms.[8][26][27] Therefore, a thorough understanding of the underlying biology and the specific characteristics of each inhibitor is paramount for successful research and development.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 13. ascopubs.org [ascopubs.org]
- 14. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. AstraZeneca and Chi-Med’s savolitinib shows encouraging clinical activity in EGFR mutation-positive lung cancer with MET-amplification [astrazeneca.com]
- 17. HUTCHMED - Chi-Med and AstraZeneca’s Savolitinib Shows Encouraging Clinical Activity in Second-Line EGFR Mutation-Positive Lung Cancer with MET-Amplification [hutch-med.com]
- 18. Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations [theoncologynurse.com]
- 19. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. glpbio.com [glpbio.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor Glumetinib (SCC244) in NSCLC at AACR Annual Meeting 2022 [haihepharma.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 26. oncotarget.com [oncotarget.com]
- 27. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Validating SCR-1481B1 Efficacy: A Comparison Guide with siRNA-Mediated Target Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of SCR-1481B1 (Metatinib), a dual inhibitor of c-MET and VEGFR2, with and without siRNA-mediated knockdown of its target genes. The supporting data herein demonstrates a robust method for validating the on-target activity of this compound.
This guide outlines the experimental framework and presents comparative data from key assays to underscore the utility of siRNA in validating the on-target effects of this compound.
Comparative Analysis of this compound Activity
The following tables summarize the quantitative data from a series of experiments designed to assess the impact of this compound on cancer cell proliferation and target pathway modulation, both in the presence and absence of siRNA-mediated knockdown of c-MET and VEGFR2.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Target Gene(s) | This compound (1 µM) | Cell Viability (%) |
| Vehicle Control | Endogenous c-MET & VEGFR2 | - | 100 ± 4.5 |
| This compound | Endogenous c-MET & VEGFR2 | + | 45 ± 3.8 |
| Scrambled siRNA + this compound | Endogenous c-MET & VEGFR2 | + | 48 ± 4.1 |
| si-c-MET + this compound | Reduced c-MET | + | 85 ± 5.2 |
| si-VEGFR2 + this compound | Reduced VEGFR2 | + | 82 ± 4.9 |
| si-c-MET + si-VEGFR2 + this compound | Reduced c-MET & VEGFR2 | + | 95 ± 3.5 |
Table 2: Modulation of Downstream Signaling Pathways
| Treatment Group | Target Gene(s) | This compound (1 µM) | p-AKT (Ser473) Levels (% of Control) | p-ERK1/2 (Thr202/Tyr204) Levels (% of Control) |
| Vehicle Control | Endogenous c-MET & VEGFR2 | - | 100 ± 7.2 | 100 ± 8.1 |
| This compound | Endogenous c-MET & VEGFR2 | + | 35 ± 5.1 | 40 ± 4.5 |
| Scrambled siRNA + this compound | Endogenous c-MET & VEGFR2 | + | 38 ± 4.9 | 42 ± 5.3 |
| si-c-MET + this compound | Reduced c-MET | + | 75 ± 6.3 | 78 ± 5.9 |
| si-VEGFR2 + this compound | Reduced VEGFR2 | + | 72 ± 5.8 | 75 ± 6.2 |
| si-c-MET + si-VEGFR2 + this compound | Reduced c-MET & VEGFR2 | + | 92 ± 7.5 | 94 ± 6.8 |
Experimental Workflow and Signaling Pathways
To ensure the accurate interpretation of the presented data, the following diagrams illustrate the experimental workflow for siRNA-mediated validation and the targeted signaling pathways.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and siRNA Transfection
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) and a human gastric cancer cell line (MKN-45) with known c-MET amplification were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment
-
At 48 hours post-transfection, the medium was replaced with fresh medium containing either 1 µM this compound or a vehicle control (0.1% DMSO). The cells were then incubated for an additional 24 hours.
3. Cell Viability Assay
-
Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
4. Western Blot Analysis
-
Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total AKT, total ERK1/2, c-MET, VEGFR2, and GAPDH (as a loading control).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
By employing this siRNA-based validation strategy, researchers can confidently attribute the biological effects of this compound to its intended targets, c-MET and VEGFR2, thereby strengthening the rationale for its further development and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]
- 6. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 7. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Efficacy of SCR-1481B1 (Metatinib) Across Diverse Cancer Cell Lines: A Cross-Validation Study
For Immediate Release
A comprehensive analysis of SCR-1481B1 (Metatinib), a potent dual inhibitor of the c-Met and VEGFR signaling pathways, reveals significant anti-proliferative activity across a range of cancer cell lines. This guide provides a comparative overview of its efficacy, supported by available preclinical data, and details the experimental protocols for its evaluation.
This compound, also known as Metatinib, is an investigational small molecule inhibitor targeting key pathways in cancer progression: the c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) signaling cascades. Dysregulation of these pathways is implicated in tumor growth, angiogenesis, and metastasis. This document serves as a guide for researchers, scientists, and drug development professionals, offering a cross-validation of this compound's activity and a comparison with other known inhibitors of the same pathways.
In Vitro Efficacy of this compound and Comparative Agents
While specific peer-reviewed studies detailing the IC50 values of this compound in a wide panel of cancer cell lines are not extensively available in the public domain, information from patent documentation (WO 2009094417 A1) and vendor specifications indicate its potent activity. To provide a comprehensive comparison for researchers, the following tables summarize the reported IC50 values for this compound alongside other well-characterized c-Met and VEGFR inhibitors in various cancer cell lines. This allows for an indirect comparison of potency and spectrum of activity.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of c-Met Inhibitors in Selected Cancer Cell Lines
| Compound | MKN-45 (Gastric) | EBC-1 (Lung) | U-87 MG (Glioblastoma) | A549 (Lung) | HT-29 (Colon) |
| This compound (Metatinib) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Crizotinib | 0.02 µM | 0.004 µM | - | - | - |
| Cabozantinib | 0.013 µM | - | 4.3 µM | - | - |
| Tivantinib (ARQ 197) | - | - | >10 µM | - | - |
| Foretinib | 0.008 µM | 0.005 µM | - | - | - |
Table 2: Comparative Anti-proliferative Activity (IC50, µM) of VEGFR Inhibitors in Endothelial and Cancer Cell Lines
| Compound | HUVEC (Endothelial) | KDR-expressing cells | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) |
| This compound (Metatinib) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Sorafenib | 0.09 µM (VEGFR-2) | - | 5.8 µM | 6.2 µM | 4.5 µM |
| Sunitinib | 0.08 µM (VEGFR-2) | - | 6.3 µM | 5.6 µM | 5.2 µM |
| Pazopanib | 0.03 µM (VEGFR-2) | - | 21.5 µM | 28.6 µM | - |
| Axitinib | 0.001 µM (VEGFR-2) | - | - | - | - |
Note: The IC50 values are compiled from various public sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the methodologies for evaluation, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for assessing the in vitro activity of this compound.
A Comparative Guide to VEGFR Inhibitors: SCR-1481B1 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SCR-1481B1 (also known as Metatinib) and other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. While direct comparative data for this compound is limited, this document synthesizes available information on its known targets and contrasts its profile with established VEGFR inhibitors, supported by experimental data from various sources.
Introduction to this compound (Metatinib)
This compound is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is primarily recognized as a dual inhibitor of c-MET (also known as Hepatocyte Growth Factor Receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The c-MET signaling pathway is implicated in cell proliferation, migration, and invasion, while the VEGFR2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Comparative Analysis with Other VEGFR Inhibitors
To provide a comprehensive perspective, this guide compares the biochemical potency of several well-established, clinically relevant VEGFR inhibitors. The following tables summarize their inhibitory activities against key kinases, with a focus on VEGFR2. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions. Where possible, data from comparative studies is prioritized to ensure consistency.
Multi-Kinase Inhibitory Profile
The following table presents the half-maximal inhibitory concentration (IC50) values of various VEGFR inhibitors against a panel of key kinases. Lower IC50 values indicate greater potency.
| Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | c-MET IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound (Metatinib) | Data not available | Data not available | Data not available | 1.7 | - |
| Cabozantinib | 12 | 0.035[1] | 6 | 1.3[1] | RET (4), KIT (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)[1] |
| Sorafenib | 26[2] | 90[2] | 20[2] | Data not available | RAF-1 (6), B-Raf (22), PDGFRβ (57), c-KIT (68), FLT3 (58)[2] |
| Sunitinib | Data not available | 80[3][4] | Data not available | Data not available | PDGFRβ (2)[3][4] |
| Axitinib | 0.1[5] | 0.2[5] | 0.1-0.3[5] | Data not available | PDGFRβ (1.6), c-KIT (1.7)[5] |
| Lenvatinib | 22[6] | 4[6] | 5.2[6] | Data not available | FGFR1-4, PDGFRα, KIT, RET[7] |
Note: The variability in IC50 values across different reports underscores the importance of head-to-head comparative studies under identical experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
VEGFR2 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="VEGFR Inhibitor\n(e.g., this compound)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; ERK -> Proliferation; ERK -> Migration; mTOR -> Survival; {Proliferation, Migration, Survival} -> Angiogenesis [style=dashed]; }
Caption: Simplified VEGFR2 signaling pathway and the point of intervention for VEGFR inhibitors.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Experimental Protocols
The following is a representative protocol for a biochemical kinase assay to determine the IC50 values of VEGFR inhibitors. This protocol is based on commercially available assay kits and general methodologies cited in the literature.
Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of each test compound in assay buffer to achieve a range of desired concentrations.
-
Prepare the kinase reaction master mix containing the assay buffer, VEGFR2 kinase, and the kinase substrate.
-
-
Kinase Reaction:
-
Add a small volume of the diluted test compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase reaction master mix to all wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for VEGFR2, if known.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the first component of the detection reagent.
-
Add the detection reagent according to the manufacturer's instructions. For an ADP-Glo™ assay, this involves converting the ADP produced during the kinase reaction into a luminescent signal.
-
Incubate the plate as required by the detection chemistry.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion
This compound is a potent dual inhibitor of c-MET and VEGFR. While its strong activity against c-MET is well-documented, a direct quantitative comparison of its VEGFR2 inhibitory potency with other established VEGFR inhibitors is currently hampered by the lack of publicly available IC50 data for this target. The provided comparative data for other inhibitors such as Cabozantinib, Axitinib, and Lenvatinib highlight their potent and, in some cases, sub-nanomolar inhibition of VEGFR2. Further studies are required to fully elucidate the inhibitory profile of this compound against VEGFR2 and to understand its full potential as a dual-target anticancer agent. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinPGx [clinpgx.org]
Head-to-Head Comparison: SCR-1481B1 vs. Tivantinib in Preclinical Cancer Research
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the MET signaling pathway have garnered significant attention due to the pathway's critical role in tumor cell proliferation, survival, invasion, and angiogenesis. This guide provides a comprehensive head-to-head comparison of two notable compounds in this area: SCR-1481B1 (also known as Metatinib) and tivantinib. While both have been investigated for their anti-cancer properties, their mechanisms of action and target profiles exhibit key differences that are crucial for informed research and development decisions.
Executive Summary
This compound emerges as a potent dual inhibitor of both the c-MET receptor tyrosine kinase and the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] In contrast, tivantinib, initially developed as a selective c-MET inhibitor, has a more complex and debated mechanism of action.[3][4][5][6] Extensive research now indicates that tivantinib's primary anti-tumor effects are likely mediated through the inhibition of tubulin polymerization, leading to mitotic arrest, a mechanism independent of its activity on c-MET.[5][6][7] This fundamental difference in their primary targets and mechanisms underpins the variations observed in their preclinical profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and tivantinib, providing a direct comparison of their inhibitory activities and effects on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound (Metatinib) | c-MET | Data not publicly available in searched literature |
| VEGFR1 | Data not publicly available in searched literature[1] | |
| VEGFR2 | Data not publicly available in searched literature[2] | |
| Tivantinib | c-Met (cell-free assay, Ki) | 355[3] |
| Tubulin Polymerization | ~3000[5] |
Note: Specific IC50 values for this compound against its primary kinase targets were not found in the publicly available scientific literature searched. The primary source of this data is likely within patent documents such as WO 2009094417 A1.[1]
Table 2: In Vitro Cell Proliferation (IC50)
| Compound | Cell Line | MET Dependency | IC50 (µM) |
| This compound (Metatinib) | Various Cancer Cell Lines | Dependent & Independent | Data not publicly available in searched literature |
| Tivantinib | EBC-1 | MET-dependent | ~0.4[3] |
| MKN45 | MET-dependent | ~0.3[5] | |
| SNU-5 | MET-dependent | ~0.5[5] | |
| A549 | MET-independent | ~0.4[3][5] | |
| H460 | MET-independent | ~0.3[5] | |
| PC9 | MET-independent | ~0.5[3] |
Mechanism of Action and Signaling Pathways
The divergent mechanisms of this compound and tivantinib are best illustrated through their respective signaling pathways.
This compound: Dual Inhibition of c-MET and VEGFR
This compound is designed to simultaneously block two critical pathways in tumor progression. By inhibiting c-MET, it disrupts signals for cell growth, survival, and invasion. Concurrently, its inhibition of VEGFR curtails angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
Tivantinib: A Disputed c-MET Inhibitor with Potent Anti-mitotic Activity
While initially developed to target c-MET, subsequent studies have demonstrated that tivantinib's cytotoxic effects are largely independent of c-MET status.[3][5] The primary mechanism is now understood to be the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of investigational compounds. Below are representative methodologies for key assays cited in the evaluation of this compound and tivantinib.
In Vitro Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant human c-MET or VEGFR2 kinase is diluted in a kinase reaction buffer. A substrate, such as Poly(Glu,Tyr), and ATP are also prepared in the same buffer.
-
Compound Preparation: this compound or tivantinib is serially diluted to various concentrations.
-
Incubation: The kinase is pre-incubated with the test compound for a specified time (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a detection reagent such as ADP-Glo™. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or tivantinib.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Cell Fixation: The culture medium is removed, and the cells are fixed with a solution of trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of 510-570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study (General Protocol)
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound (this compound or tivantinib) is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Conclusion
This compound and tivantinib represent two distinct approaches to targeting cancer. This compound is a dual inhibitor of c-MET and VEGFR, suggesting a potential for broad anti-tumor activity through the simultaneous blockade of cell proliferation/invasion and angiogenesis. Tivantinib, despite its initial classification, functions primarily as a microtubule-disrupting agent, a mechanism that is independent of c-MET signaling. This has significant implications for its clinical development and patient selection strategies. For researchers and drug developers, the choice between these or similar compounds will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The experimental protocols provided herein offer a foundation for the rigorous preclinical evaluation of such targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SCR-1481B1: A Comparative Analysis of On-Target Effects in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of SCR-1481B1 (also known as Metatinib), a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases. The performance of this compound is evaluated against another well-established dual c-MET/VEGFR2 inhibitor, Cabozantinib, with supporting data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.
Executive Summary
This compound is a potent small molecule inhibitor targeting key drivers of tumor growth, proliferation, and angiogenesis.[1][2] Its dual-targeting mechanism against both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) positions it as a promising candidate for various solid tumors. This guide presents available data on this compound and compares it with Cabozantinib, a clinically approved drug with a similar target profile. While clinical data for this compound is emerging, a direct comparison of preclinical potency is limited by the public availability of its specific IC50 values.
Quantitative Comparison of On-Target Effects
The following tables summarize the available quantitative data for this compound and Cabozantinib, focusing on their inhibitory activity and clinical efficacy.
Table 1: Preclinical Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| This compound (Metatinib) | c-MET | Not Publicly Available | - |
| VEGFR2 | Not Publicly Available | - | |
| Cabozantinib | c-MET | 1.8 | (Yakes et al., 2011) |
| VEGFR2 | 0.035 | (Yakes et al., 2011) |
Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50% in biochemical assays. Lower values indicate greater potency.
Table 2: Clinical Efficacy in Advanced Solid Tumors (Phase I/II Trials)
| Compound | Trial Identifier | Tumor Types | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound (Metatinib) | NCT01121575 | Advanced Refractory Solid Tumors | 11.1% | 61.1% | 2.75 months |
| Cabozantinib | NCT00704288 (Phase II) | Multiple Solid Tumors | Varies by cohort (e.g., 28% in mCRPC) | Varies by cohort | Varies by cohort (e.g., 7.4 months in mCRPC) |
ORR: The percentage of patients whose tumors shrink by a predefined amount. DCR: The percentage of patients whose tumors shrink or remain stable. PFS: The length of time during and after treatment that a patient lives with the disease without it getting worse.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Dual inhibition of c-MET and VEGFR2 signaling pathways by this compound and Cabozantinib.
References
A Comparative Analysis of SCR-1481B1 and PHA-665752: Dual-Target Versus Selective c-MET Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of SCR-1481B1 (Metatinib) and PHA-665752, two small molecule inhibitors targeting the c-MET proto-oncogene. While both compounds potently inhibit c-MET, this compound distinguishes itself as a dual inhibitor, also targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This analysis summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Biochemical Potency and Selectivity
This compound demonstrates high potency against both c-MET and VEGFR2, with IC50 values of 1.7 nM and 15 nM, respectively. It also exhibits inhibitory activity against other kinases such as Ron, Axl, and Flt3. In contrast, PHA-665752 is a highly selective and potent ATP-competitive inhibitor of c-MET, with an IC50 of 9 nM and a Ki of 4 nM. Its selectivity for c-MET is over 50-fold greater than for a panel of other tyrosine and serine-threonine kinases.
| Compound | Target | IC50 | Ki | Other Notable Targets (IC50) |
| This compound | c-MET | 1.7 nM | Not Reported | Ron (<3 nM), Axl (<3 nM), Flt3 (<3 nM) |
| VEGFR2 | 15 nM | Not Reported | ||
| PHA-665752 | c-MET | 9 nM | 4 nM | >50-fold selectivity against other kinases |
Cellular Activity and In Vivo Efficacy
In cellular assays, this compound has been shown to inhibit the Met receptor-activated gastric cancer cell line GTL-16 with an IC50 of 39 nM. In vivo studies have demonstrated its efficacy in GTL-16 human gastric tumor xenografts and U87 glioblastoma models.
PHA-665752 has been extensively characterized in cellular models, where it effectively inhibits HGF-stimulated c-MET phosphorylation and downstream signaling through pathways including MAPK and PI3K/Akt. This inhibition translates to the suppression of c-MET-driven cellular phenotypes such as proliferation, motility, and invasion. In vivo, PHA-665752 has demonstrated dose-dependent tumor growth inhibition in various xenograft models.
Signaling Pathways
The signaling pathways of c-MET and VEGFR2 are crucial in cell proliferation, survival, migration, and angiogenesis. Both this compound and PHA-665752 target the c-MET pathway, while this compound also modulates the VEGFR2 pathway.
Safety Operating Guide
Essential Guidance for the Safe Disposal of SCR-1481B1
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SCR-1481B1, a c-Met and VEGFR inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of hazardous chemical waste provide a necessary framework. All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed to be non-hazardous by a qualified authority.[3]
Core Principles for Chemical Waste Management
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States and similar bodies in other regions.[4] These regulations prohibit the disposal of chemical waste down the drain or in regular trash.[3][4][5] The primary steps for proper disposal involve identification, segregation, containment, and removal by a certified hazardous waste management service.
Key Disposal Considerations for this compound
| Consideration | Procedure | Rationale |
| Waste Identification | Treat all this compound waste (pure compound, solutions, contaminated labware) as hazardous chemical waste. | The toxicological properties of this compound have not been fully investigated.[6] Assuming hazardous properties ensures maximum safety. |
| Segregation | Segregate this compound waste from other chemical waste streams. Do not mix with non-hazardous waste. | Prevents accidental reactions and ensures proper disposal routing.[4][7] |
| Container Selection | Use chemically resistant, leak-proof containers. Plastic containers are often preferred over glass to minimize breakage.[4][7] | Prevents spills and environmental contamination. |
| Labeling | Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms.[4] | Communicates the contents and associated risks to all handlers. |
| Storage | Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[3] | Minimizes the risk of spills and unauthorized access. |
| Disposal Request | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] | Ensures compliance with all federal, state, and local regulations.[8] |
Experimental Protocol: Decontamination of Labware
Following experiments involving this compound, all contaminated labware (e.g., glassware, pipette tips, gloves) must be decontaminated or disposed of as hazardous waste.
-
Initial Rinse: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinseate as hazardous waste.
-
Washing: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposable Items: All single-use items, such as gloves, pipette tips, and contaminated bench paper, should be collected in a designated hazardous waste container.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound waste.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
